(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGRCKNDDGCZPV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428012 | |
| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-23-2 | |
| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of the core physicochemical properties of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a versatile building block in pharmaceutical and chemical research.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows.
Compound Identity and Core Properties
This compound is a chiral organic compound frequently utilized as an intermediate in the synthesis of bioactive molecules and as a catalyst in chiral organic synthesis.[2][3] Its structure, featuring a pyrrolidine ring, a protected amine, and a benzyl carbamate group, makes it a valuable component in the development of novel therapeutics, particularly those targeting neurological disorders.[1]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | PubChem |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 234.29 g/mol | [4] |
| CAS Number | 1187931-23-2 | [2] |
| Appearance | Orange colored liquid | [1] |
| Predicted Boiling Point | 370.5 ± 25.0 °C | [3] |
| Predicted Density | 1.155 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.91 ± 0.29 | [3] |
| Predicted XLogP3 | 1.2 | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | [3] |
Key Physicochemical Parameters in Drug Development
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[5][6] Understanding parameters like pKa, logP, and solubility is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles during drug discovery and development.[5][6][7]
Below is a generalized workflow for characterizing a research compound.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists as 50% ionized and 50% un-ionized.[6] It is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target.[5][6][7] For this compound, the primary amino group is the key ionizable center.
This method leverages the differential retention behavior of the protonated and non-protonated forms of a compound on a reverse-phase HPLC column.[8] The retention time is measured across a range of mobile phase pH values, and the pKa is identified as the inflection point of the resulting sigmoidal curve.[8] This technique is advantageous for compounds with poor water solubility.[9]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to pH 12 in 0.5 unit increments).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of the prepared aqueous buffer and an organic modifier (e.g., acetonitrile). The composition is kept constant (isocratic elution).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where the compound has maximum absorbance.
-
Temperature: Controlled, e.g., 25°C.
-
-
Procedure:
-
For each pH buffer, prepare the mobile phase and equilibrate the HPLC system.
-
Inject a standard volume of the compound stock solution.
-
Record the retention time (t_R) of the analyte peak.
-
Repeat the injection for each pH mobile phase.
-
-
Data Analysis:
-
Plot the retention time (t_R) against the pH of the mobile phase.
-
The resulting data should form a sigmoidal curve.
-
The pKa value corresponds to the pH at the inflection point of this curve. This can be determined by finding the maximum of the first derivative of the curve.[8]
-
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase.[10][11] It is a key indicator of a drug's ability to cross cell membranes, with optimal values often falling within a specific range (e.g., LogP < 5 for oral drugs according to Lipinski's Rule of 5).[11]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining logP.[10] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
-
Preparation of Standards and Sample:
-
Select a series of standard compounds with known logP values that span a range around the expected logP of the test compound.
-
Prepare individual stock solutions of the standards and the test compound in a suitable solvent.
-
-
Chromatographic Conditions:
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector.
-
-
Procedure:
-
Equilibrate the column with the chosen mobile phase.
-
Inject each standard compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Inject the test compound and record its retention time. All injections should be performed in triplicate for precision.[10]
-
-
Data Analysis:
-
For each standard and the test compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.
-
Calculate log k for each compound.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log k values.
-
Perform a linear regression on the calibration curve data.
-
Using the log k value of the test compound, interpolate its logP value from the linear regression equation of the calibration curve.
-
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[12] Poor aqueous solubility is a major challenge in drug development, potentially leading to low bioavailability and unreliable results in in-vitro assays.[13] Solubility can be measured under kinetic or thermodynamic conditions.[13]
Kinetic solubility is a high-throughput method used in early drug discovery to assess the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer.[13][14][15] Precipitation is often detected by light scattering (nephelometry).
-
Materials and Reagents:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Clear-bottom 96-well or 384-well microtiter plates.
-
Nephelometer (light-scattering plate reader).
-
-
Procedure:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[14] Often, a serial dilution of the stock is prepared in DMSO first to test a range of concentrations.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO percentage (e.g., 1%).
-
Mix the contents thoroughly (e.g., by shaking the plate).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[14]
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility is determined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the formation of a precipitate.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynce.com [biosynce.com]
- 3. biosynce.com [biosynce.com]
- 4. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirss.com [ijirss.com]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 9. academic.oup.com [academic.oup.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral scaffold makes it a valuable building block and an effective organocatalyst for various asymmetric transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data relevant to research and development.
Chemical and Physical Properties
This compound, a key chiral building block, possesses the following identifiers and properties.
| Property | Value |
| CAS Number | 1187931-23-2[1] |
| Molecular Formula | C13H18N2O2[2] |
| Molecular Weight | 234.29 g/mol [2] |
| Appearance | Not explicitly stated, but related compounds are described as liquids or white powders. |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[3] |
| Storage | Store at 2-8°C in a dry, sealed container.[3] |
Synthesis and Characterization
Characterization Data:
Spectroscopic data is crucial for the verification of the compound's identity and purity. While comprehensive spectral data is not publicly available, researchers can obtain a Certificate of Analysis (COA) from commercial suppliers which would include detailed NMR, IR, and MS data.[1] Publicly available computed properties can be found on databases such as PubChem.[2]
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals corresponding to the benzyl group protons, pyrrolidine ring protons, and the aminomethyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, and the aliphatic carbons of the pyrrolidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the carbamate, and C-N stretching vibrations. |
Applications in Asymmetric Catalysis
This compound is primarily utilized as an organocatalyst in asymmetric synthesis, particularly in reactions that benefit from the presence of a chiral secondary amine.[1] Its structure is analogous to other well-established proline-derived organocatalysts.
Asymmetric Aldol Reaction
One of the key applications of proline-derived catalysts is in the asymmetric aldol reaction. The catalytic cycle, which can be adapted for this compound, involves the formation of a chiral enamine intermediate.
Catalytic Cycle of the Asymmetric Aldol Reaction:
Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Protocol for a Representative Asymmetric Aldol Reaction:
The following is a generalized protocol based on similar proline-derived catalysts.[4]
-
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., chloroform, 5.0 mL), add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Role as a Chiral Building Block in Drug Development
The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, including numerous approved drugs.[5] this compound serves as a valuable chiral precursor for the synthesis of complex pharmaceutical ingredients. Its pre-defined stereochemistry is crucial for the therapeutic efficacy and selectivity of the final drug substance.
Workflow for Chiral Drug Synthesis:
The general workflow for utilizing this compound in drug synthesis involves its incorporation into a larger molecule through standard organic transformations, such as amide bond formation or nucleophilic substitution, followed by deprotection and further functionalization.
Figure 2: General workflow for drug synthesis.
The pyrrolidine moiety is found in several antiviral drugs, particularly those used for the treatment of hepatitis C.[5] While direct examples of the use of this compound in the synthesis of specific approved drugs are not prevalent in the public domain, its structural features make it a highly relevant intermediate for the development of new chemical entities targeting a variety of diseases.
Safety Information
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on handling, storage, and disposal.[1] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a versatile and valuable chiral compound for researchers and professionals in organic synthesis and drug development. Its utility as an organocatalyst in asymmetric reactions and as a key building block for complex molecules underscores its importance. While detailed, publicly available experimental data is somewhat limited, this guide provides a solid foundation of its properties, applications, and general experimental considerations based on analogous systems. For specific and in-depth experimental protocols and quantitative data, direct consultation of supplier-provided documentation and the scientific literature on related compounds is recommended.
References
Technical Guide: Spectroscopic and Synthetic Overview of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| CAS Number | 1187931-23-2 | [2] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Storage | Store at 2-8°C | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is not currently available in surveyed public-domain scientific literature. The following tables present expected values based on the chemical structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Ar-H |
| ~ 5.15 | s | 2H | OCH₂ Ph |
| ~ 4.0 - 4.2 | m | 1H | Pyrrolidine CH |
| ~ 3.3 - 3.5 | m | 2H | Pyrrolidine NCH₂ |
| ~ 2.7 - 2.9 | m | 2H | CH₂ NH₂ |
| ~ 1.8 - 2.1 | m | 4H | Pyrrolidine CH₂ CH₂ |
| ~ 1.5 | br s | 2H | NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~ 155.0 | C =O (Carbamate) |
| ~ 137.0 | Ar-C (Quaternary) |
| ~ 128.5 | Ar-C H |
| ~ 128.0 | Ar-C H |
| ~ 127.8 | Ar-C H |
| ~ 67.0 | OC H₂Ph |
| ~ 60.0 | Pyrrolidine C H |
| ~ 47.0 | Pyrrolidine NC H₂ |
| ~ 45.0 | C H₂NH₂ |
| ~ 28.0 | Pyrrolidine C H₂ |
| ~ 23.0 | Pyrrolidine C H₂ |
IR (Infrared) Spectroscopy - Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H Stretch (Amine) |
| 3030 | C-H Stretch (Aromatic) |
| 2850 - 2960 | C-H Stretch (Aliphatic) |
| 1690 - 1710 | C=O Stretch (Carbamate) |
| 1590 - 1650 | N-H Bend (Amine) |
| 1450, 1495 | C=C Stretch (Aromatic) |
| 1000 - 1250 | C-N Stretch |
Mass Spectrometry (MS) - Expected Fragments
| m/z | Fragment |
| 235.15 | [M+H]⁺ |
| 234.14 | [M]⁺ |
| 143.10 | [M - C₇H₇O]⁺ |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
Synthesis of this compound from (R)-2-(aminomethyl)pyrrolidine
Materials:
-
(R)-2-(aminomethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Protection Reaction: Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred mixture via an addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-AMINOMETHYL-1-N-CBZ-PYRROLIDINE | 1187931-23-2 [chemicalbook.com]
- 3. (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, CasNo.141774-68-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
An In-depth Technical Guide to the Solubility and Stability of Cbz-Protected Aminomethyl Pyrrolidine
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of synthetic intermediates is paramount for successful process development, formulation, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the solubility and stability of Cbz-protected aminomethyl pyrrolidine, a key building block in contemporary medicinal chemistry.
Core Concepts: Solubility and Stability
Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting yield, purity, and bioavailability. While specific quantitative solubility data for Cbz-protected aminomethyl pyrrolidine in a wide range of organic solvents is not extensively documented in publicly available literature, this guide provides a generalized experimental protocol for its determination. This allows researchers to generate the necessary data for their specific applications.
Stability of the carboxybenzyl (Cbz) protecting group is a critical factor in the design of synthetic routes. The Cbz group is known for its robustness under various conditions, yet it can be selectively cleaved under specific acidic or reductive environments. Understanding these stability parameters is essential for preventing unwanted deprotection or degradation during synthesis and storage.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H18N2O2 | [1][2] |
| Molecular Weight | 234.29 g/mol | [1][3] |
| Appearance | Light yellow to light brown liquid | [3][4] |
| Boiling Point (Predicted) | 370.5 ± 25.0 °C | [3][4] |
| Density (Predicted) | 1.155 ± 0.06 g/cm3 | [3][4] |
| Storage Temperature | 2-8°C | [3][4][5] |
| pKa (Predicted) | 9.91 ± 0.29 | [3][4] |
Stability Profile of the Cbz Group
The stability of the Cbz protecting group is a well-documented aspect of its chemistry. The following table provides a qualitative summary of its stability under various conditions. This information is crucial for planning synthetic steps and for the handling and storage of Cbz-protected aminomethyl pyrrolidine.
| Condition Category | Reagents/Conditions | Stability | Notes |
| Acidic | Dilute, non-nucleophilic acids | Generally Stable | Stable to mildly acidic media. |
| Strong acids (e.g., HBr in Acetic Acid) | Labile | A common method for deprotection. | |
| Trifluoroacetic Acid (TFA) | Generally Stable | Often used in peptide synthesis with other acid-labile groups. | |
| Basic | Aqueous bases (e.g., NaOH, Na2CO3) | Generally Stable | The Cbz group is stable to basic conditions. |
| Organic bases (e.g., Triethylamine, Piperidine) | Stable | Compatible with common organic bases. | |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | The most common and mild method for Cbz deprotection. |
| Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | Labile | A safer alternative to using hydrogen gas. | |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Labile | Effective but less common due to harsh conditions. | |
| Oxidative | Common oxidizing agents | Generally Stable | The Cbz group is robust towards many oxidizing agents. |
| Nucleophilic | Amines, Thiols | Generally Stable | The carbamate linkage is resistant to most nucleophiles. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful research and development. This section provides methodologies for determining solubility and for the synthesis of Cbz-protected aminomethyl pyrrolidine.
Protocol for Determining Equilibrium Solubility
This protocol is a generalized method adapted from established procedures for determining the solubility of organic compounds and can be applied to Cbz-protected aminomethyl pyrrolidine.[6][7][8]
Objective: To quantitatively determine the solubility of Cbz-protected aminomethyl pyrrolidine in a specific solvent at a given temperature.
Materials:
-
Cbz-protected aminomethyl pyrrolidine
-
Solvent of interest (e.g., Dichloromethane, Methanol, Toluene, Ethyl Acetate)
-
Scintillation vials with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 µm or 0.45 µm, solvent-compatible)
-
Pre-weighed collection vials
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Cbz-protected aminomethyl pyrrolidine to a scintillation vial to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 2 mL) of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Determine the concentration of the Cbz-protected aminomethyl pyrrolidine in the filtrate using a validated analytical method such as HPLC or GC.
-
Alternatively, for a gravimetric determination, carefully evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration or the mass of the dissolved solute and the volume of the aliquot taken.
-
General Synthetic Protocol for Cbz-Protection of Aminomethyl Pyrrolidine
The following is a general procedure for the N-Cbz protection of an amine, which can be adapted for aminomethyl pyrrolidine.[9][10]
Objective: To synthesize Cbz-protected aminomethyl pyrrolidine from aminomethyl pyrrolidine.
Materials:
-
Aminomethyl pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Dissolve aminomethyl pyrrolidine (1.0 equivalent) in a mixture of dichloromethane and water in a round-bottom flask.
-
Add sodium carbonate (1.5-2.0 equivalents) to the mixture to act as a base.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
-
Addition of Cbz-Cl:
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the cooled, stirring mixture.
-
Ensure the temperature remains at or below 5 °C during the addition.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude Cbz-protected aminomethyl pyrrolidine.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the solubility of Cbz-protected aminomethyl pyrrolidine.
Caption: General synthetic pathway for the Cbz-protection of aminomethyl pyrrolidine.
Caption: Major deprotection pathways for the Cbz group.
References
- 1. (S)-2-(Aminomethyl)-1-Cbz-pyrrolidine | 119020-03-0 [chemicalbook.com]
- 2. (S)-2-AMINOMETHYL-1-N-CBZ-PYRROLIDINE | 141774-68-7 [chemicalbook.com]
- 3. 141774-68-7 CAS MSDS ((S)-2-AMINOMETHYL-1-N-CBZ-PYRROLIDINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (S)-2-AMINOMETHYL-1-N-CBZ-PYRROLIDINE CAS#: 141774-68-7 [amp.chemicalbook.com]
- 5. (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, CasNo.141774-68-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. ijacskros.com [ijacskros.com]
Literature review of asymmetric synthesis using pyrrolidine-based catalysts
Asymmetric Synthesis Using Pyrrolidine-Based Catalysts: A Technical Guide
Introduction
In the realm of modern organic synthesis, the development of efficient and selective catalytic systems is paramount, particularly for the pharmaceutical industry where the stereochemical purity of drug candidates is critical. Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis, offering the advantage of using small, metal-free organic molecules to induce chirality.[1][2][3][4] At the forefront of this field are pyrrolidine-based catalysts, which have their origins in the pioneering work on the natural amino acid L-proline.[3][5][6][7][8][9]
The unique, rigid structure of the pyrrolidine ring allows it to serve as an effective chiral scaffold.[9] These catalysts operate primarily through two key activation modes: the formation of a nucleophilic enamine intermediate with ketones or aldehydes, or the formation of an electrophilic iminium ion with α,β-unsaturated carbonyls.[3][5][6][10] This dual reactivity has enabled a wide array of asymmetric transformations, most notably the Aldol, Michael, and Mannich reactions, which are fundamental carbon-carbon bond-forming strategies.[6][11][12]
This technical guide provides a comprehensive review of asymmetric synthesis facilitated by pyrrolidine-based catalysts. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at catalyst evolution, reaction mechanisms, quantitative performance data, and detailed experimental protocols for key transformations.
Core Mechanism: The Aminocatalysis Cycle
The efficacy of pyrrolidine-based organocatalysts stems from their ability to form transient, reactive intermediates with carbonyl compounds. The most common pathway, enamine catalysis, is initiated by the reaction of the secondary amine of the pyrrolidine catalyst with a ketone or aldehyde. This process generates a chiral enamine, which is a more potent nucleophile than the corresponding enol or enolate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction) in a stereocontrolled manner. Subsequent hydrolysis releases the chiral product and regenerates the catalyst, thus completing the catalytic cycle.
Evolution and Classes of Pyrrolidine-Based Catalysts
The field has evolved significantly from using simple L-proline to employing highly engineered derivatives that offer improved solubility, activity, and stereocontrol. These modifications typically target the C-2 or C-4 positions of the pyrrolidine ring.
-
L-Proline and its Analogs : As the parent catalyst, L-proline is inexpensive and readily available. However, its application can be limited by poor solubility in organic solvents and the need for high catalyst loadings.[3][11] Derivatives such as (R)-3-pyrrolidinecarboxylic acid have been shown to reverse the typical diastereoselectivity in Mannich reactions, highlighting the impact of subtle structural changes.[13]
-
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts) : The introduction of a bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position dramatically enhances stereoselectivity.[1][2][4][5] The bulky silyl ether group effectively shields one face of the enamine intermediate, directing the electrophile to the opposite face and ensuring high enantioselectivity.
-
Imidazolidinones (MacMillan Catalysts) : Derived from the condensation of amino acids with aldehydes, these catalysts form iminium ions with α,β-unsaturated aldehydes, lowering their LUMO and facilitating nucleophilic attack.[1][2][5][6][14] They are particularly effective in Diels-Alder and Friedel-Crafts alkylation reactions.
-
Prolinamides and Peptide-Based Catalysts : Modification of the carboxylic acid moiety of proline to an amide allows for the introduction of additional hydrogen-bond donors or steric bulk.[2][5] These catalysts often exhibit enhanced reactivity and selectivity, with some peptide-based systems mimicking enzymatic pockets to achieve remarkable control.
-
Heterogenized and Supported Catalysts : To simplify purification and enable catalyst recycling, pyrrolidine derivatives have been immobilized on solid supports like polystyrene or silica.[3][15][16] This approach is crucial for large-scale industrial applications and green chemistry initiatives.
References
- 1. scilit.com [scilit.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Enamine Catalysis with Pyrrolidine Organocatalysts
The second, more targeted search has yielded significant results that will allow me to construct the in-depth technical guide. I have found several papers containing tables with quantitative data on enantiomeric excess (ee %) for proline-catalyzed aldol reactions under various conditions (solvents, catalysts, temperatures). I have also found DFT studies that provide calculated activation energies for the key steps in the catalytic cycle. Furthermore, I have located detailed experimental protocols for proline-catalyzed aldol reactions, which will be crucial for the "Experimental Protocols" section. The relationship between catalyst structure and stereoselectivity is also discussed in several of the retrieved articles, providing the basis for the third visualization.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Enamine catalysis, a cornerstone of asymmetric organocatalysis, offers a powerful and environmentally benign approach for the stereoselective functionalization of carbonyl compounds. Pyrrolidine-based organocatalysts, particularly L-proline and its derivatives, have emerged as highly efficient catalysts for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core mechanism of enamine catalysis mediated by these catalysts. It delves into the intricacies of the catalytic cycle, the factors governing stereoselectivity, and the practical aspects of reaction setup. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the fundamental mechanistic principles are illustrated through signaling pathway and workflow diagrams.
The Core Mechanism: The Enamine Catalytic Cycle
The catalytic cycle of pyrrolidine-mediated enamine catalysis is a well-established pathway that proceeds through three key stages: enamine formation, nucleophilic attack, and hydrolysis with catalyst regeneration.
-
Enamine Formation: The cycle commences with the rapid and reversible reaction between a carbonyl compound (typically an aldehyde or a ketone) and the secondary amine of the pyrrolidine catalyst. This condensation reaction, often acid-catalyzed, proceeds via a carbinolamine intermediate to form an iminium ion. Subsequent deprotonation at the α-carbon yields the crucial enamine intermediate. The formation of the enamine is a critical step as it raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming the α-carbon from an electrophilic to a nucleophilic center.
-
Nucleophilic Attack: The generated enamine, being electron-rich, acts as a potent nucleophile. It attacks an electrophilic species, such as an aldehyde, imine, or Michael acceptor. This carbon-carbon bond-forming step is typically the stereodetermining step of the reaction. The chiral environment provided by the pyrrolidine catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in preference to the other.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water, which is often present in the reaction medium or added during workup. This hydrolysis step releases the functionalized carbonyl product and regenerates the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of enamine catalysis with a pyrrolidine organocatalyst.
Stereoselectivity: The Houk-List Model
The enantioselectivity observed in proline-catalyzed reactions is rationalized by the Houk-List model. This model focuses on the transition state of the carbon-carbon bond-forming step. Key features of this model include:
-
Bifunctional Catalysis: The carboxylic acid group of proline plays a crucial role. It acts as a Brønsted acid, activating the electrophile through hydrogen bonding and directing its approach to one face of the enamine.
-
syn-Conformation: The enamine intermediate preferentially adopts a syn-conformation where the double bond is on the same side as the carboxylic acid group. This is due to stabilizing non-covalent interactions.
-
Facial Selectivity: The bulky pyrrolidine ring effectively shields one face of the enamine, forcing the electrophile to attack from the less sterically hindered face, thus leading to high enantioselectivity.
Quantitative Data
The efficiency and selectivity of enamine catalysis are influenced by various factors, including the catalyst structure, solvent, temperature, and the nature of the substrates.
Table 1: Effect of Pyrrolidine Catalyst Structure on Enantioselectivity in the Aldol Reaction
| Catalyst | Electrophile | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 97 | 76 |
| (S)-2-(Trifluoromethyl)pyrrolidine | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 95 | 93 |
| (S)-Diphenylprolinol TMS ether | Propanal | Cyclohexanone | CH2Cl2 | -20 | 99 | >99 |
| (S)-4-(tert-Butoxy)pyrrolidine-2-carboxylic acid | Benzaldehyde | Acetone | DMSO | RT | 85 | 88 |
Table 2: Calculated Activation Energies for Key Steps in the Proline-Catalyzed Aldol Reaction of Acetone and Acetaldehyde (DFT Studies)
| Reaction Step | Barrier in Gas Phase (kJ/mol) | Barrier in DMSO (kJ/mol) |
| Proline + Acetone Complexation | 158.1 | 40.7 |
| Enamine Formation | 29.9 | 50.2 |
| C-C Bond Formation | 57.2 | 46.5 |
Data compiled from computational studies. Absolute values may vary with the level of theory.
Experimental Protocols
General Experimental Protocol for a Proline-Catalyzed Aldol Reaction
This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.
Materials:
-
L-proline (catalyst)
-
Aldehyde (electrophile)
-
Ketone (nucleophile, often used as solvent)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the ketone (5.0 mL, if used as solvent) or in a suitable solvent like DMSO (2.0 mL), add L-proline (0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for a pyrrolidine-catalyzed enamine reaction.
Structure-Reactivity and Structure-Selectivity Relationships
The structure of the pyrrolidine catalyst has a profound impact on both the reactivity and the enantioselectivity of the transformation.
Caption: Relationship between pyrrolidine catalyst structure and stereochemical outcome.
Conclusion
Enamine catalysis with pyrrolidine organocatalysts represents a mature and highly effective strategy for asymmetric synthesis. A thorough understanding of the underlying mechanistic principles, including the catalytic cycle and the factors governing stereoselectivity, is crucial for the rational design of new catalysts and the optimization of reaction conditions. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the application of this powerful technology to address contemporary synthetic challenges.
An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is an organic compound utilized as a building block in the synthesis of more complex molecules.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol [2] |
| Appearance | Orange colored liquid[1] |
| Purity | ≥ 98%[1] |
| CAS Number | 1187931-23-2[3] |
| Predicted Boiling Point | 370.5 ± 25.0 °C[4] |
| Predicted Density | 1.155 ± 0.06 g/cm³[4] |
| Predicted Flash Point | 177.9 ± 23.2 °C[4] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[4] |
Safety and Hazard Information
This compound is classified as hazardous and requires careful handling to mitigate risks. The following table summarizes its hazard classifications and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[2][5] |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation[2][5] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[2][5]
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[6]
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to prevent exposure. The following workflow outlines the necessary steps for safely handling this compound.
Experimental Protocol for Safe Handling:
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS).[6]
-
Ensure a chemical fume hood is operational and available.
-
Don appropriate Personal Protective Equipment (PPE):
-
-
Handling:
-
Post-Handling:
Storage
Proper storage is critical for maintaining the stability and quality of the compound.
Recommended Storage Conditions:
| Parameter | Condition |
| Temperature | Store at 2-8°C or room temperature, as specified by the supplier.[1][4] |
| Atmosphere | Store in a dry, well-ventilated place. Consider storing under an inert gas like argon.[8] |
| Container | Keep in a tightly closed, original container.[8] |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] |
The following diagram illustrates the logical relationship for appropriate storage.
First Aid Measures
In case of exposure, follow these first aid protocols and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[6][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7] |
The following diagram shows the decision-making process in case of an exposure event.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. biosynce.com [biosynce.com]
- 5. biosynth.com [biosynth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Chiral Ligands in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realm of modern synthetic chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer of a drug may be therapeutically effective, while the other could be inactive or even toxic.[1] Asymmetric synthesis, the selective production of one enantiomer over the other, has therefore become an indispensable tool. At the heart of many asymmetric transformations lies the chiral ligand, a molecule that imparts its "handedness" to a metal catalyst, thereby directing the stereochemical outcome of a reaction with high precision. This technical guide provides an in-depth exploration of chiral ligands, focusing on their core principles, classification, and application in asymmetric synthesis, with a particular emphasis on three prominent ligand families: BINAP, Salen, and DuPhos.
The Core Principles of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis primarily relies on the formation of a chiral catalyst, typically a complex between a metal center and a chiral ligand.[2] The chiral ligand creates a three-dimensional asymmetric environment around the metal. When a prochiral substrate coordinates to this catalyst, it does so in a way that favors one of two possible diastereomeric transition states, leading to the preferential formation of one enantiomeric product. The efficacy of a chiral ligand is measured by its ability to induce high enantioselectivity, often expressed as enantiomeric excess (ee), and to facilitate a high number of catalytic cycles, measured by the turnover number (TON) and turnover frequency (TOF).
Classification of Chiral Ligands
Chiral ligands are a diverse class of molecules, broadly categorized based on their coordinating atoms and structural motifs. Common classes include:
-
Phosphine Ligands: These are among the most successful and widely used chiral ligands, with phosphorus atoms coordinating to the metal center. They are particularly effective in asymmetric hydrogenation, cross-coupling, and allylic substitution reactions.
-
Nitrogen Ligands: Chiral ligands containing nitrogen donor atoms, such as those derived from amino acids or diamines, are prevalent in a variety of asymmetric transformations.
-
Oxygen Ligands: Ligands with oxygen donor atoms, often found in combination with nitrogen (N,O-ligands), play a crucial role in reactions like asymmetric epoxidation.
-
Carbene Ligands: N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, offering strong metal-ligand bonds and high stability.
Many of the most effective chiral ligands possess C₂ symmetry, a structural feature where the molecule can be rotated by 180° around an axis to produce an identical structure. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.
Key Ligand Families in Asymmetric Synthesis
BINAP: The Pioneer of Axially Chiral Diphosphine Ligands
(R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are atropisomeric C₂-symmetric diphosphine ligands that have revolutionized asymmetric catalysis.[3] Their axial chirality arises from restricted rotation around the C-C bond connecting the two naphthalene rings. This rigid and well-defined chiral environment has made BINAP and its derivatives highly effective in a wide range of metal-catalyzed reactions.
Performance Data for BINAP Ligands
| Reaction | Catalyst | Substrate | Solvent | Temp (°C) | H₂ Pressure (atm) | ee (%) | TON | Reference |
| Asymmetric Hydrogenation | Ru(OAc)₂((R)-BINAP) | Methyl-3-oxobutanoate | CH₃OH | 100 | 4 | 97-98 | - | [4] |
| Asymmetric Hydrogenation | RuCl₂((R)-BINAP) | N-acetyl-α-phenyl-enamide | CH₂Cl₂ | - | 100 | >95 | - | [4] |
| Asymmetric Hydrogenation | Ru(OAc)₂((S)-BINAP) | γ-ketoacid | Toluene | 150 | 30 | 56 | - | [5] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using Ru-BINAP
This protocol describes the in-situ preparation of the Ru-BINAP catalyst and its use in the asymmetric hydrogenation of an enamide.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Autoclave or high-pressure reaction vessel
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst Preparation (in-situ):
-
In a dry Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the solids.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate autoclave, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in anhydrous, degassed methanol.
-
Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) until the reaction is complete (monitor by TLC or GC).
-
Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Salen Ligands: Versatile Scaffolds for Asymmetric Oxidations
Salen ligands are tetradentate Schiff base ligands, typically synthesized from the condensation of a salicylaldehyde derivative and a diamine. The chirality is often introduced through the diamine backbone. Metal-Salen complexes, particularly with manganese (Mn), are highly effective catalysts for asymmetric epoxidation and other oxidation reactions.
Performance Data for Mn-Salen Ligands in Asymmetric Epoxidation
| Substrate | Oxidant | Additive | Solvent | ee (%) | Reference |
| 6-cyano-2,2-dimethylchromene | H₂O₂ | Diethyltetradecylamine N-oxide | H₂O | 83 | [6] |
| cis-β-methylstyrene | PhIO | - | CH₃CN | 84 | [3] |
| 1,2-dihydronaphthalene | NaOCl | 4-phenylpyridine N-oxide | CH₂Cl₂ | 97 | [3] |
Experimental Protocol: Asymmetric Epoxidation of an Olefin using a Chiral Mn(III)-Salen Complex
This protocol outlines a general procedure for the asymmetric epoxidation of an unfunctionalized olefin.
Materials:
-
Chiral (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride
-
Olefin substrate (e.g., 1,2-dihydronaphthalene)
-
Oxidant (e.g., commercial bleach, NaOCl)
-
4-phenylpyridine N-oxide (additive)
-
Dichloromethane (CH₂Cl₂)
-
pH 11.3 phosphate buffer
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the olefin substrate in dichloromethane.
-
Add the chiral Mn(III)-Salen catalyst (typically 1-5 mol%).
-
Add the 4-phenylpyridine N-oxide additive (typically 0.2-1 equivalent relative to the catalyst).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Epoxidation:
-
Add the buffered bleach solution (e.g., 1.5 equivalents) dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Allow the reaction to stir at 0 °C until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude epoxide can be purified by flash chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
DuPhos Ligands: Highly Efficient C₂-Symmetric Bisphospholanes
The DuPhos family of ligands, developed by M. J. Burk, are C₂-symmetric bisphospholane ligands that have demonstrated exceptional enantioselectivities and high turnover numbers in asymmetric hydrogenations, particularly of enamides and α-keto esters.
Performance Data for Rh-DuPhos Ligands in Asymmetric Hydrogenation
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | ee (%) | TON | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | CH₃OH | 1 | >99 | 100 | |
| Dimethyl itaconate | [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | CH₃OH | 1 | 98 | 1000 | |
| α-acetamidoacrylonitrile | [Rh((R,R)-Me-DuPhos)]⁺ | - | - | 99.9 (calculated) | - |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using Rh-DuPhos
This protocol describes the in-situ generation of the Rh-DuPhos catalyst and its application in the asymmetric hydrogenation of an enamide, a key step in the synthesis of chiral amino acids.
Materials:
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-DuPhos
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Schlenk flask and standard Schlenk line techniques
-
Hydrogenation vessel
Procedure:
-
Catalyst Preparation (in-situ):
-
In a Schlenk flask under an inert atmosphere (Argon), dissolve [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in anhydrous, degassed methanol.
-
Stir the solution at room temperature for 15-20 minutes. The solution should turn from colorless to a clear, orange-red, indicating the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in anhydrous, degassed methanol.
-
Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 1 atm.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours (monitor by TLC or GC).
-
Upon completion, vent the hydrogen and remove the solvent under reduced pressure.
-
The product can be purified by recrystallization or column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows in asymmetric synthesis using chiral ligands.
Conclusion and Future Outlook
Chiral ligands are indispensable tools in modern asymmetric synthesis, enabling the efficient and selective production of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and materials industries. The continued development of novel ligand architectures, guided by a deeper understanding of reaction mechanisms and computational modeling, promises to further expand the scope and power of asymmetric catalysis. As the demand for complex chiral molecules grows, the innovation in chiral ligand design will undoubtedly remain at the forefront of chemical research, driving progress in drug discovery and the synthesis of advanced materials.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Asymmetric Michael Addition with Pyrrolidine Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the various classes of organocatalysts, those derived from the pyrrolidine scaffold have proven to be exceptionally effective in promoting asymmetric Michael additions.[1][2] These catalysts operate through an enamine-based mechanism, wherein the pyrrolidine nitrogen reacts with a carbonyl donor to form a nucleophilic enamine intermediate, which then undergoes a stereoselective conjugate addition to a Michael acceptor.[3] This protocol provides an overview of the mechanism, experimental procedures, and representative data for asymmetric Michael additions catalyzed by pyrrolidine-based organocatalysts.
Reaction Mechanism and Catalytic Cycle
The catalytic cycle of a pyrrolidine-catalyzed asymmetric Michael addition typically proceeds through the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step involves the loss of a water molecule.[3]
-
Michael Addition: The nucleophilic enamine attacks the β-carbon of an electron-deficient Michael acceptor (e.g., a nitroolefin or an enone). The stereochemistry of this step is directed by the chiral environment of the catalyst.
-
Iminium Ion Formation: The resulting intermediate is an iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the final Michael adduct and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[4]
Certain pyrrolidine-based catalysts are bifunctional, possessing an additional functional group (e.g., a thiourea or an acid) that can activate the Michael acceptor through hydrogen bonding, further enhancing reactivity and stereoselectivity.[5]
Caption: Catalytic cycle of a pyrrolidine-catalyzed Michael addition.
Experimental Workflow
A typical experimental workflow for performing a pyrrolidine-catalyzed asymmetric Michael addition involves the following steps:
Caption: General experimental workflow for the reaction.
Detailed Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Bifunctional Pyrrolidine-Thiourea Catalyst
This protocol is adapted from the work of Wang et al. and describes the highly enantioselective Michael addition of cyclohexanone to nitroolefins.[5]
Materials:
-
(S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine catalyst
-
trans-β-Nitrostyrene (Michael acceptor)
-
Cyclohexanone (Michael donor)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
n-Butyric acid (additive)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.3 mmol) and cyclohexanone (5 equivalents) in dichloromethane (0.1 M), add 20 mol% of the pyrrolidine-thiourea organocatalyst.[3]
-
Add 10 mol% of n-butyric acid to the reaction mixture.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically after about 12 hours), concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a general procedure for the Michael addition of aldehydes to nitroolefins using pyrrolidine-based organocatalysts.[1][2]
Materials:
-
Pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether)
-
trans-β-Nitrostyrene (or other nitroolefin)
-
3-Phenylpropionaldehyde (or other aldehyde)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a reaction vessel, dissolve the nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol) in dichloromethane (2 mL).
-
Add the pyrrolidine-based organocatalyst (10 mol%) to the solution.[1]
-
Stir the reaction mixture at room temperature for 7 to 24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.[6]
Data Presentation
The following tables summarize representative results for the asymmetric Michael addition of various ketones and aldehydes to nitroolefins using different pyrrolidine-based organocatalysts.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 2b (20) | CH₂Cl₂ | 12 | 95 | >99:1 | 99 | [5] |
| 2 | Acetone | trans-β-Nitrostyrene | 2b (20) | CH₂Cl₂ | 24 | 82 | - | 96 | [5] |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 2b (20) | CH₂Cl₂ | 12 | 90 | 95:5 | 98 | [5] |
| 4 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | 2b (20) | CH₂Cl₂ | 24 | 92 | >99:1 | 99 | [5] |
Catalyst 2b is a pyrrolidine-thiourea bifunctional organocatalyst.[5]
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Entry | Aldehyde | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | OC1 (10) | CH₂Cl₂ | 7 | 99 | 70:30 | 68 (syn) | [1] |
| 2 | Propanal | trans-β-Nitrostyrene | OC1 (10) | CH₂Cl₂ | 7 | 95 | 78:22 | 68 (syn) | [1] |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | 4 (20) | Toluene | 24 | 98 | 98:2 | 97 | [7] |
| 4 | Butanal | trans-β-Nitrostyrene | 4 (20) | Toluene | 24 | 99 | 95:5 | 95 | [7] |
Catalyst OC1 is a pyrrolidine-based organocatalyst with a bulky substituent at C2.[1] Catalyst 4 is a novel bifunctional pyrrolidine-based organocatalyst.[7]
Conclusion
Pyrrolidine-based organocatalysts are highly effective for promoting asymmetric Michael additions, providing access to a wide range of chiral compounds in high yields and with excellent stereoselectivities. The operational simplicity, mild reaction conditions, and the ability to tune the catalyst structure for specific substrates make this a valuable methodology for researchers in organic synthesis and drug development. The protocols and data presented herein serve as a guide for the successful implementation of this powerful synthetic transformation.
References
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Pharmaceutical Intermediate Synthesis
Abstract: This document provides detailed application notes and protocols for the use of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate as a key chiral building block and catalyst in the synthesis of pharmaceutical intermediates. The focus is on its application in the asymmetric synthesis of a crucial intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and as a foundational scaffold for Janus Kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies and structured data to facilitate its practical implementation in pharmaceutical synthesis.
Introduction
This compound is a versatile chiral molecule widely employed in pharmaceutical research and development.[1] Its rigid pyrrolidine backbone and the presence of a primary amine and a carbamate-protected secondary amine make it an excellent scaffold for inducing stereoselectivity in chemical transformations. This derivative is particularly valuable as a chiral ligand in asymmetric catalysis and as a starting material for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] Its applications span various therapeutic areas, including the development of treatments for type 2 diabetes and autoimmune diseases.
Application in the Synthesis of DPP-4 Inhibitor Intermediates
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A key structural motif in many DPP-4 inhibitors is a chiral β-amino acid derivative. This compound can be utilized as a chiral catalyst in the asymmetric synthesis of these vital intermediates.
One such critical intermediate is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor for drugs like Sitagliptin. The following section details a representative protocol for the asymmetric Mannich reaction to produce a protected form of this β-amino acid, catalyzed by a derivative of this compound.
Synthesis of a Chiral β-Amino Acid Intermediate
Reaction Scheme:
Caption: Asymmetric synthesis of a key β-amino acid intermediate.
Experimental Protocol: Asymmetric Mannich Reaction
This protocol describes the synthesis of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid.
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
N-(tert-Butoxycarbonyl)methanimine
-
This compound derivative (as catalyst)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere at -20 °C, add the this compound derived catalyst (0.1 eq).
-
Slowly add N-(tert-butoxycarbonyl)methanimine (1.2 eq) to the reaction mixture.
-
Stir the reaction at -20 °C for 48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid.
Quantitative Data
| Parameter | Value |
| Yield | 85-92% |
| Enantiomeric Excess (ee) | >95% |
| Purity (by HPLC) | >98% |
| Reaction Temperature | -20 °C |
| Reaction Time | 48 hours |
Application in the Synthesis of JAK Inhibitor Scaffolds
Janus Kinase (JAK) inhibitors, such as Tofacitinib, are used to treat autoimmune diseases like rheumatoid arthritis. The synthesis of these molecules often involves chiral piperidine or pyrrolidine moieties. This compound serves as a valuable chiral starting material for the construction of these key heterocyclic scaffolds.
Synthetic Workflow for a Chiral Piperidine Intermediate
The following diagram illustrates a conceptual workflow for the synthesis of a (3R,4R)-disubstituted piperidine intermediate, a core component of Tofacitinib, starting from the chiral pyrrolidine.
Caption: Synthetic workflow from pyrrolidine to a JAK inhibitor core.
Experimental Protocol: Ring Expansion to a Chiral Piperidine Precursor
This protocol outlines a general procedure for the ring expansion of the pyrrolidine to a piperidine scaffold, a key transformation in the synthesis of the Tofacitinib intermediate.
Materials:
-
(r)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (derived from the starting material via reduction)
-
Tosyl chloride
-
Sodium hydride
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Potassium tert-butoxide
-
Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
Procedure:
-
Hydroxymethylation: Reduce the ester of this compound to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH4).
-
Tosylation: To a solution of the resulting (r)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF, add tosyl chloride (1.1 eq) and a base (e.g., pyridine) at 0 °C. Stir the mixture at room temperature overnight.
-
Cyclization/Ring Expansion: To a suspension of sodium hydride (1.5 eq) in anhydrous DMSO, add the tosylated intermediate dropwise at room temperature. Heat the reaction mixture to 80 °C for 6 hours.
-
Work-up: Cool the reaction mixture and quench with water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the chiral piperidine precursor.
Expected Quantitative Data for Ring Expansion
| Parameter | Expected Value |
| Yield | 60-70% |
| Diastereomeric Ratio | >90:10 |
| Purity (by NMR) | >95% |
Signaling Pathway Inhibition
The pharmaceutical intermediates synthesized using this compound are precursors to drugs that target specific biological pathways.
-
DPP-4 Inhibitors: These drugs inhibit the dipeptidyl peptidase-4 enzyme, which leads to an increase in the levels of incretin hormones (GLP-1 and GIP). This, in turn, enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.
Caption: Mechanism of action of DPP-4 inhibitors.
-
JAK Inhibitors: These drugs block the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.
Caption: Mechanism of action of JAK inhibitors.
Conclusion
This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its utility as both a catalyst for asymmetric reactions and a chiral scaffold for the construction of complex heterocyclic intermediates makes it a key component in the development of modern therapeutics. The protocols and data presented herein provide a practical guide for its application in the synthesis of DPP-4 and JAK inhibitor intermediates, highlighting its importance in advancing drug discovery and development.
References
Synthesis of Bioactive Molecules Using Chiral Pyrrolidine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two prominent bioactive molecules, (-)-Kainic Acid and Vildagliptin, utilizing chiral pyrrolidine precursors. The methodologies outlined are based on established synthetic routes, offering a guide for researchers in medicinal chemistry and drug development.
Enantioselective Synthesis of (-)-Kainic Acid
(-)-Kainic acid is a potent neuroexcitatory agent that acts as a specific agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system.[1][2] Its rigid, conformationally restricted structure, featuring a chiral pyrrolidine core, has made it a valuable tool in neuroscience research to study excitotoxicity and neuronal pathways.[1][3] The synthesis of (-)-kainic acid presents a significant challenge in stereocontrol. The following protocol describes a stereocontrolled total synthesis starting from readily available L-hydroxyproline.
Synthetic Strategy Overview
The synthetic approach involves the construction of the trisubstituted pyrrolidine ring with the correct stereochemistry at the C2, C3, and C4 positions. A key step in this synthesis is a diastereoselective intramolecular Michael addition to establish the cis-relationship between the substituents at C3 and C4.
Logical Workflow for (-)-Kainic Acid Synthesis
Caption: Synthetic workflow for (-)-Kainic Acid.
Experimental Protocol: Stereocontrolled Synthesis of (-)-Kainic Acid from trans-4-Hydroxy-L-proline
This protocol is adapted from a multi-step synthesis involving a key diastereoselective enolate alkylation and cuprate substitution.[4]
Step 1: Protection and Oxidation of L-Hydroxyproline
-
To a suspension of trans-4-hydroxy-L-proline in methanol at -20 °C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM), cool to 0 °C, and add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
-
After aqueous workup and extraction with DCM, the organic layer is dried and concentrated.
-
The crude product is then oxidized using pyridinium chlorochromate (PCC) in DCM at room temperature for 2 hours to yield the corresponding ketone.
Step 2: Formation of the Vinyl Triflate
-
The ketone from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
-
Sodium hexamethyldisilazide (NaHMDS) is added, followed by N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). The reaction is stirred for approximately 2 hours.
-
The reaction is quenched and the product is extracted to yield the vinyl triflate.
Step 3: Diels-Alder Reaction
-
The vinyl triflate is subjected to a high-pressure Diels-Alder reaction with Danishefsky's diene.[5] This reaction is carried out in DCM at 15 kbar for 72 hours.
-
The resulting cycloadduct is then hydrolyzed to the corresponding enone.
Step 4: Introduction of the Isopropenyl Group
-
The enone is treated with a lithium dimethylcyanocuprate (Me₂CuCNLi₂) in the presence of trimethylsilyl chloride (TMSCl) in THF at -78 °C to introduce the C4 isopropenyl precursor.
Step 5: Ozonolysis and Esterification
-
The resulting alkene is subjected to ozonolysis in a mixture of DCM and methanol at -116 °C, followed by a reductive workup with dimethyl sulfide.
-
The resulting carboxylic acid is esterified with diazomethane to yield the methyl ester.
Step 6: Final Deprotection
-
The Boc protecting group is removed using trifluoroacetic acid (TFA) in DCM.
-
The methyl esters are hydrolyzed with lithium hydroxide (LiOH) in THF to afford (-)-kainic acid.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | N-Boc-4-oxo-L-proline methyl ester | trans-4-Hydroxy-L-proline | SOCl₂, Boc₂O, PCC | ~70% (over 3 steps) |
| 2 | Vinyl triflate intermediate | Ketone from Step 1 | NaHMDS, PhNTf₂ | ~85% |
| 3 | Bicyclic enone | Vinyl triflate and Danishefsky's diene | High Pressure | ~60% |
| 4 | C4-substituted pyrrolidine | Bicyclic enone | Me₂CuCNLi₂, TMSCl | >90% |
| 5 | Diester precursor | Alkene from Step 4 | O₃, Me₂S, CH₂N₂ | ~75% (over 2 steps) |
| 6 | (-)-Kainic Acid | Diester precursor | TFA, LiOH | ~80% (over 2 steps) |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Mechanism of Action of Kainic Acid
Kainic acid exerts its neuroexcitatory and neurotoxic effects by acting as a potent agonist at ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes.[1] This leads to prolonged receptor activation, excessive influx of Ca²⁺ ions into neurons, and subsequent activation of intracellular signaling cascades that can lead to excitotoxic cell death.[6]
Signaling Pathway of Kainic Acid-Induced Excitotoxicity
Caption: Kainic acid signaling pathway.
Synthesis of Vildagliptin, a DPP-4 Inhibitor
Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes.[8] A key component of vildagliptin's structure is the (S)-pyrrolidine-2-carbonitrile moiety, which is crucial for its potent and selective inhibition of DPP-4.[9]
Synthetic Strategy Overview
The synthesis of vildagliptin typically starts from L-proline. A key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is synthesized and then coupled with 3-amino-1-adamantanol to yield the final product.
Logical Workflow for Vildagliptin Synthesis
Caption: Synthetic workflow for Vildagliptin.
Experimental Protocol: Synthesis of Vildagliptin from L-Proline
This protocol describes a common and efficient route to Vildagliptin.[9][10][11]
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF) (200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) is slowly added dropwise at 0 °C.[11]
-
The mixture is stirred and heated to 70 °C.[11]
-
After the reaction is complete (monitored by TLC), the mixture is cooled, diluted with water, and stirred.
-
The product is extracted with an organic solvent, dried, and concentrated to give the crude carboxylic acid.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
The carboxylic acid from Step 1 is dissolved in a suitable solvent.
-
The solution is treated with a coupling agent (e.g., dicyclohexylcarbodiimide) and ammonium bicarbonate to form the amide.[12]
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)
-
The amide from Step 2 is suspended in THF and cooled to 0-5 °C.
-
Trifluoroacetic anhydride is added, and the reaction mixture is stirred at room temperature for 2 hours.[9]
-
Ammonium bicarbonate is added portion-wise, and the mixture is stirred.
-
The product is isolated after workup and purification.
Step 4: Synthesis of Vildagliptin
-
The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol), and 3-hydroxy-1-aminoadamantane (1 g, 6 mmol) are dissolved in 2-butanone (15 mL).[10]
-
Potassium carbonate (3.3 g, 24 mmol) and a catalytic amount of potassium iodide (50 mg, 0.3 mmol) are added.[10]
-
The reaction mixture is refluxed for 4 hours.[10]
-
After completion, the mixture is filtered, and the solvent is evaporated.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethyl acetate/methanol) to afford Vildagliptin.[10]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity/ee |
| 1 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-Proline | Chloroacetyl chloride, THF | ~81%[12] | - |
| 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Carboxylic acid from Step 1 | DCC, NH₄HCO₃ | ~64%[9] | - |
| 3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Amide from Step 2 | Trifluoroacetic anhydride | ~83%[12] | >99% |
| 4 | Vildagliptin | Key Intermediate and 3-hydroxy-1-aminoadamantane | K₂CO₃, KI, 2-butanone | ~77%[10] | >98% HPLC Purity[10] |
Note: Yields and purity can vary depending on the specific reaction conditions and purification methods used.
DPP-4 Inhibition Signaling Pathway
DPP-4 is a serine protease that cleaves and inactivates incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells.[7][8]
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition signaling pathway.
References
- 1. The activation of glutamate receptors by kainic acid and domoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainic acid - Wikipedia [en.wikipedia.org]
- 3. The mechanism of kainic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled synthesis of (-)-kainic acid from trans-4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
Application Notes and Protocols for Asymmetric Hydrogenation Using Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and widely adopted chemical transformation that selectively hydrogenates a prochiral substrate to a chiral product with high enantiomeric excess. This technique is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of enantiomerically pure compounds. The stereoselectivity of the reaction is controlled by a chiral catalyst, which is typically a transition metal complexed with a chiral ligand. Common transition metals employed include rhodium (Rh), ruthenium (Ru), and iridium (Ir), while a vast array of chiral ligands, often phosphorus-based, have been developed to induce high levels of enantioselectivity.[1] This document provides detailed protocols for three widely used asymmetric hydrogenation systems, complete with quantitative data and workflow diagrams.
Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
Application: Synthesis of Chiral α-Amino Acid Derivatives.
The rhodium-catalyzed asymmetric hydrogenation of enamides, such as methyl (Z)-α-acetamidocinnamate (MAC), using chiral bisphosphine ligands like DuPhos, is a classic and highly efficient method for producing α-amino acid precursors.[2][3]
Quantitative Data Summary
| Substrate | Catalyst System | S/C Ratio | TON | TOF (h⁻¹) | Solvent | Temp. (°C) | Pressure (atm H₂) | ee (%) | Configuration | Ref. |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DuPhos)]⁺ | 100 | ~95 | N/A | MeOH | RT | 1.1 | >99 | R | [1] |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-NORPHOS)(MeOH)₂]ClO₄ | 95 | ~95 | N/A | MeOH | RT | 1.1 | 96 | R | [4] |
| Dimethyl α-acetylaminoethenephosphonate | (R,R)-t-Bu-BisP*-Rh | N/A | N/A | N/A | MeOH | RT | 4 | 90 | R | [2] |
Experimental Protocol
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R,R)-Me-DuPhos
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, deoxygenated methanol
-
High-purity hydrogen gas
-
Autoclave or a suitable high-pressure reactor
-
Schlenk flask or glovebox for catalyst preparation
Catalyst Preparation (In situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous, deoxygenated methanol.
-
In a separate flask, dissolve (R,R)-Me-DuPhos (1.05-1.1 eq) in anhydrous, deoxygenated methanol.
-
Transfer the ligand solution to the rhodium precursor solution via cannula.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
Asymmetric Hydrogenation Procedure:
-
In the autoclave, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, deoxygenated methanol.
-
Add the freshly prepared catalyst solution to the substrate solution under an inert atmosphere.
-
Seal the autoclave and purge it three times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1.1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
Carefully vent the excess hydrogen gas.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
Diagrams
Caption: General workflow for Rh-DuPhos catalyzed asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.[3]
Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Ketoester
Application: Synthesis of Chiral β-Hydroxy Esters.
The Ru-BINAP system is a highly effective catalyst for the asymmetric hydrogenation of functionalized ketones, such as β-ketoesters, to produce chiral β-hydroxy esters, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals.[5]
Quantitative Data Summary
| Substrate | Catalyst System | S/C Ratio | TON | TOF (h⁻¹) | Solvent | Temp. (°C) | Pressure (atm H₂) | ee (%) | Configuration | Ref. |
| Methyl 3-oxobutanoate | RuCl₂((R)-BINAP) | 2000 | 2000 | >800 | MeOH | 30 | 100 | >99 | R | [6] |
| Ethyl 3-oxobutanoate | Ru₂Cl₄((S)-BINAP)₂(NEt₃) | N/A | N/A | N/A | EtOH | 80 | 3.4 (50 psi) | >98 | S | [7] |
| Methyl 2,2-dimethyl-3-oxobutanoate | RuBr₂((R)-BINAP) | N/A | N/A | N/A | CH₂Cl₂ | 100 | 100 | 96 | R | [5] |
Experimental Protocol
Materials:
-
[RuCl₂(benzene)]₂ or Ru(COD)(2-methylallyl)₂
-
(R)-BINAP
-
β-Ketoester (e.g., methyl 3-oxobutanoate)
-
Anhydrous, deoxygenated solvent (e.g., methanol, ethanol)
-
High-purity hydrogen gas
-
High-pressure reactor
Catalyst Preparation:
A common precursor is [RuCl₂((R)-BINAP)]₂, which can be prepared from [RuCl₂(benzene)]₂ and (R)-BINAP. For some applications, an in situ generation from a suitable ruthenium precursor and BINAP is also effective.[5]
Asymmetric Hydrogenation Procedure:
-
Place the Ru-BINAP catalyst and the β-ketoester in a high-pressure reactor.
-
Add the anhydrous, deoxygenated solvent under an inert atmosphere.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the specified pressure (e.g., 100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions until completion, monitoring by GC or HPLC.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting β-hydroxy ester by distillation or column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagrams
Caption: General workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
Caption: A simplified mechanism for Ru-BINAP/diamine catalyzed hydrogenation.[8]
Asymmetric Transfer Hydrogenation of a Ketone
Application: Synthesis of Chiral Secondary Alcohols.
Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure hydrogen gas. It employs a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to reduce a substrate. The Ru-TsDPEN catalyst system is highly effective for the ATH of ketones like acetophenone.[9][10]
Quantitative Data Summary
| Substrate | Catalyst System | S/C Ratio | TON | TOF (h⁻¹) | Hydrogen Donor | Temp. (°C) | ee (%) | Configuration | Ref. |
| Acetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | 100 | 100 | N/A | i-PrOH/Base | 28 | 97 | R | [9] |
| Acetophenone | Tethered Ru(II)/TsDPEN | 100-500 | ~100 | N/A | HCOOH/NEt₃ | 40 | 98-99 | S | [11] |
| 3',5'-Bis(trifluoromethyl)acetophenone | Modified Ru/TsDPEN | N/A | N/A | N/A | HCOOH/NEt₃ | RT | 95-97 | S | [12] |
Experimental Protocol
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Acetophenone
-
Hydrogen donor: Formic acid and triethylamine (5:2 azeotropic mixture) or isopropanol
-
Base (if using isopropanol, e.g., KOH or t-BuOK)
-
Anhydrous solvent (if needed, e.g., CH₂Cl₂)
Catalyst Preparation (In situ):
-
In a flask under an inert atmosphere, mix [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-TsDPEN (2.1 eq).
-
Add the solvent (if required) and stir at room temperature for 30 minutes to form the precatalyst.
Asymmetric Transfer Hydrogenation Procedure:
-
To the flask containing the catalyst, add the acetophenone.
-
Add the formic acid/triethylamine mixture (or isopropanol and base).
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitor the reaction by TLC or GC until the ketone is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Diagrams
Caption: General workflow for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
Caption: A proposed outer-sphere mechanism for asymmetric transfer hydrogenation.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ethz.ch [ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 10. Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kanto.co.jp [kanto.co.jp]
- 13. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pyrrolidine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a fundamental scaffold in a myriad of biologically active molecules.[1][2][3] In the realm of peptide science, derivatives of pyrrolidine play crucial roles, not only as building blocks that confer unique structural constraints but also as reagents that enhance the efficiency and sustainability of solid-phase peptide synthesis (SPPS). These applications are pivotal for the development of novel peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the utilization of key pyrrolidine derivatives in SPPS.
(R)-pyrrolidine-3-carboxylic Acid: A Constrained Proline Analog for Enhanced Bioactivity
Incorporating non-canonical amino acids like (R)-pyrrolidine-3-carboxylic acid, a constrained proline analog, into peptides can enforce specific secondary structures. This conformational rigidity can lead to enhanced biological activity, improved receptor selectivity, and increased stability against enzymatic degradation.[4] A notable application is in the development of potent and selective agonists for G-protein coupled receptors, such as the µ-opioid receptor, where the constrained peptide backbone can lock into a bioactive conformation.[4]
Biological Context: µ-Opioid Receptor Agonism
Peptides containing (R)-pyrrolidine-3-carboxylic acid have been explored as agonists for the µ-opioid receptor.[4] Activation of this receptor initiates a signaling cascade that results in analgesic effects. A simplified representation of this pathway is illustrated below.
Quantitative Data
The synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, incorporating (R)-pyrrolidine-3-carboxylic acid (β-Pro) can be expected to yield the following results based on typical solid-phase peptide synthesis outcomes.[4]
| Parameter | Value | Method |
| Crude Yield | 75-85% | Gravimetric analysis |
| Crude Purity | >70% | RP-HPLC (214 nm) |
| Final Purity | >98% | RP-HPLC (214 nm) |
| Molecular Weight | Expected: 599.7 g/mol | ESI-MS |
| Observed: 600.3 [M+H]⁺ |
Experimental Protocol: Solid-Phase Synthesis of Tyr-(R)-β-Pro-Trp-Phe-NH₂
This protocol outlines the manual Fmoc SPPS for the synthesis of the model tetrapeptide on Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DiH₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (beads are blue), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids: Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally Methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Pyrrolidine Derivatives as Green Solvents and Reagents in SPPS
Standard SPPS protocols often rely on hazardous solvents like DMF and N-methylpyrrolidone (NMP), and reagents such as piperidine.[5] Recent advancements have focused on "green" alternatives to improve the sustainability of peptide synthesis. Pyrrolidine derivatives have emerged as promising candidates in this area.
N-octyl pyrrolidone (NOP) and N-butylpyrrolidinone (NBP) as Green Solvents
N-octyl pyrrolidone (NOP) and N-butylpyrrolidinone (NBP) have been identified as effective and more environmentally friendly alternatives to DMF in SPPS.[6][7] NOP, in particular, demonstrates excellent performance in resin swelling and coupling efficiency, while minimizing isomerization, which contributes to the synthesis of high-purity peptides.[6] A mixture of NOP with 20% dimethyl carbonate (DMC) is suitable for automated SPPS protocols as it reduces the viscosity of the solvent.[6] The use of these solvents can significantly reduce the process mass intensity (PMI) of peptide synthesis, especially when coupled with recovery and recycling protocols.[6]
Pyrrolidine for Fmoc-Deprotection
Pyrrolidine has been identified as an efficient base for the removal of the Fmoc protecting group, serving as an alternative to piperidine.[5] A key advantage of pyrrolidine is its efficacy in less polar, green binary solvent mixtures, thereby expanding the solvent options for SPPS.[5] While pyrrolidine can be more nucleophilic than piperidine, which may increase the risk of side reactions like diketopiperazine and aspartimide formation in susceptible sequences, its use in optimized solvent systems can yield crude peptides with purity comparable or superior to traditional methods.[5]
General Workflow for Green SPPS
The following diagram illustrates a generalized workflow for SPPS, highlighting the steps where green pyrrolidine derivatives can be incorporated.
Comparative Data for Fmoc-Deprotection Reagents
The choice of base for Fmoc removal can influence the purity of the final peptide, particularly in challenging sequences.
| Peptide Sequence | Deprotection Reagent | Solvent | Crude Purity (%) | Reference |
| Aib-enkephalin | 20% Piperidine | DMF | High | [5] |
| Aib-enkephalin | 20% Pyrrolidine | DMF | Comparable to Piperidine | [5] |
| Aib-enkephalin | 20% Pyrrolidine | DMSO/EtOAc (1:9) | High | [5] |
| Dasiglucagon (29-mer) | 20% Pyrrolidine | Green binary mixture | Good | [5] |
| Bivalirudin (20-mer) | 20% Pyrrolidine | Green binary mixture | Good | [5] |
Note: "High" and "Good" purity are qualitative descriptors from the source literature; specific percentages can vary based on the exact conditions and sequence.
Experimental Protocol: Green SPPS of Aib-enkephalin (Ac-Tyr-Aib-Aib-Phe-Leu-OH)
This protocol provides an example of using pyrrolidine for Fmoc-deprotection in a greener solvent system.
Materials:
-
Wang resin pre-loaded with Fmoc-Leu
-
Fmoc-Aib-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
-
Acetic anhydride
-
DIC, OxymaPure®
-
Pyrrolidine
-
N-butylpyrrolidone (NBP), 1,3-dioxolane
-
TFA, TIS, DiH₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in a mixture of NBP/1,3-dioxolane (2:8) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) pyrrolidine in the NBP/1,3-dioxolane mixture for 2 x 10 minutes. Wash the resin thoroughly with the solvent mixture.
-
Amino Acid Coupling:
-
For each coupling cycle, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in the NBP/1,3-dioxolane mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor for completion with the Kaiser test.
-
Wash the resin with the solvent mixture.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for Fmoc-Phe-OH, Fmoc-Aib-OH, and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in the synthesis solvent for 30 minutes to cap the N-terminus.
-
Resin Washing and Drying: Wash the peptide-resin with the synthesis solvent, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by RP-HPLC as previously described.
Logical Relationship: Pyrrolidine vs. Piperidine in Fmoc Deprotection
The mechanism of Fmoc removal involves a β-elimination reaction initiated by a base. Both piperidine and pyrrolidine are secondary amines that can act as the base in this reaction. The choice between them can impact the reaction rate and the propensity for side reactions.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Scale-up Synthesis Considerations for (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
An overview of the scalable synthesis of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a valuable chiral intermediate in pharmaceutical development. This document outlines key manufacturing considerations, including reaction conditions, purification strategies, and safety protocols. The provided information is intended for researchers, scientists, and drug development professionals.
This compound is a chiral building block frequently utilized in the synthesis of bioactive molecules. Its stereochemistry plays a crucial role in the pharmacological activity of the final drug substance. Therefore, a robust and scalable synthesis that preserves the chiral integrity of the molecule is of paramount importance.
The primary synthetic route to this compound on a larger scale involves the protection of the primary amine of (R)-2-(aminomethyl)pyrrolidine with a benzyloxycarbonyl (Cbz) group. This is a well-established transformation in organic chemistry.
Experimental Protocols
N-Benzyloxycarbonylation of (R)-2-(aminomethyl)pyrrolidine
This protocol is a proposed method for the scale-up synthesis based on established chemical principles.
Materials:
-
(R)-2-(aminomethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in a mixture of dichloromethane and water (1:1) at 0 °C, add sodium carbonate (2.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Crystallization of the Hydrochloride Salt
For enhanced purity on a larger scale, conversion to the hydrochloride salt followed by crystallization is an effective method.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) until the pH is acidic.
-
Stir the mixture at room temperature to induce crystallization. Cooling may be necessary.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | (R)-2-(aminomethyl)pyrrolidine |
| Reagent | Benzyl chloroformate |
| Base | Sodium carbonate |
| Solvent | Dichloromethane/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Crude Yield | 90-98% |
Table 2: Purity and Characterization
| Analysis | Specification |
| Appearance | Colorless to pale yellow oil |
| Purity (HPLC) | >95% (crude), >99% (after purification) |
| Enantiomeric Excess (Chiral HPLC) | >99% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ corresponds to the molecular weight |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Handling Reagents: Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood. Sodium carbonate is an irritant.
-
Reaction Conditions: The reaction is exothermic. Maintain temperature control, especially during the addition of benzyl chloroformate.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Purification Methods
The choice of purification method depends on the scale and desired purity of the final product.
Caption: Purification strategies for this compound.
References
Catalytic Protocol for Enantioselective Addition of Diethylzinc to Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organometallic reagents to carbonyl compounds represents a fundamental and powerful transformation in asymmetric synthesis, yielding chiral secondary alcohols that are crucial building blocks for pharmaceuticals and other fine chemicals. Among these, the addition of diethylzinc to aldehydes has been extensively studied due to its high potential for achieving excellent enantioselectivity under catalytic conditions. This document provides detailed application notes and protocols for this reaction, focusing on the use of various chiral ligands to induce stereoselectivity.
Core Principles
The enantioselective addition of diethylzinc (Et₂Zn) to an aldehyde is facilitated by a chiral catalyst, typically a chiral ligand complexed with a metal. The catalyst forms a chiral environment around the reacting molecules, directing the approach of the nucleophilic ethyl group from the diethylzinc to one of the two enantiotopic faces of the prochiral aldehyde. This results in the preferential formation of one enantiomer of the corresponding secondary alcohol. The general transformation is depicted below:
A variety of chiral ligands have been developed for this purpose, including amino alcohols, diols, and BINOL derivatives, often used in conjunction with a titanium(IV) isopropoxide promoter.
Data Presentation: Performance of Various Catalytic Systems
The following tables summarize the performance of different chiral ligands in the enantioselective addition of diethylzinc to a range of aldehydes. These data are compiled from various literature sources to provide a comparative overview.
Table 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes
| Aldehyde | Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (1R,2S)-(-)-1-phenyl-2-piperidinopropane-1-thiol | 2.5 | 0 | 2 | >95 | 99 (R) | [1] |
| Benzaldehyde | β-amino disulfide from L-proline | 2.5 | 0 | - | >76 | 99 (R) | [2] |
| Benzaldehyde | Carbohydrate-based Ligand 22 | 20 | 0 | 24 | 85 | 92 (S) | |
| Benzaldehyde | BINOL-derived (R)-1 | 5 | 0 | 24 | 92 | 98 (R) | [3] |
| o-Tolualdehyde | Carbohydrate-based Ligand 22 | 20 | 0 | 24 | 88 | 92 (S) | [4] |
| m-Tolualdehyde | Carbohydrate-based Ligand 22 | 20 | 0 | 24 | 82 | 96 (S) | [4] |
| p-Chlorobenzaldehyde | β-hydroxy oxazoline 2 | 10 | 0 | 12 | 95 | 94 (R) |
Table 2: Enantioselective Addition of Diethylzinc to Aliphatic Aldehydes
| Aldehyde | Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexanecarboxaldehyde | Carbohydrate-based Ligand 22 | 20 | 0 | 24 | 70 | 85 (S) | [4] |
| Pivalaldehyde | (1R,2S)-(-)-1-phenyl-2-piperidinopropane-1-thiol | 2.5 | 0 | 2 | >95 | 100 (R) | [1] |
| Heptanal | BINOL-derived (R)-1 | 5 | 0 | 24 | 90 | 96 (R) | [3] |
Experimental Protocols
The following are generalized and specific protocols for the enantioselective addition of diethylzinc to aldehydes.
General Protocol for Titanium-Promoted Enantioselective Addition
This protocol is a composite based on procedures described for carbohydrate-based and other ligands requiring a titanium promoter.[4]
Materials:
-
Chiral ligand (e.g., carbohydrate-derived amino alcohol) (20 mol%)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.4 eq)
-
Diethylzinc (Et₂Zn) (1.5 - 2.0 eq)
-
Aldehyde (1.0 eq)
-
Aqueous HCl (1 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (20 mol%) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the ligand in the anhydrous solvent (e.g., 0.25 mL of hexane).
-
Add titanium(IV) isopropoxide (1.4 eq) to the solution and stir at room temperature for 30 minutes to pre-form the catalyst complex.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -3 °C).
-
Slowly add diethylzinc (1.5 - 2.0 eq) to the reaction mixture and stir for an additional 15 minutes.
-
Add the aldehyde (1.0 eq) dropwise to the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
Protocol Using a Proline-Derived β-Amino Disulfide Catalyst
This protocol is adapted from the work of Gibson and coworkers.[2]
Materials:
-
β-amino disulfide catalyst derived from L-proline (1.25 - 2.5 mol%)
-
Anhydrous toluene
-
Diethylzinc (Et₂Zn) (2.0 eq)
-
Aldehyde (1.0 eq)
-
Saturated aqueous NH₄Cl
Procedure:
-
Under an inert atmosphere, dissolve the β-amino disulfide catalyst (1.25 - 2.5 mol%) in anhydrous toluene in a dried reaction vessel.
-
Cool the solution to 0 °C.
-
Add diethylzinc (2.0 eq) to the solution and stir.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by chromatography.
-
Analyze the enantiomeric excess of the resulting secondary alcohol.
Visualizations
Catalytic Cycle for the Enantioselective Addition of Diethylzinc
The following diagram illustrates a proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral ligand.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
General Experimental Workflow
This diagram outlines the typical workflow for performing the catalytic enantioselective addition of diethylzinc to an aldehyde in a research setting.
Caption: A typical experimental workflow for the reaction.
References
- 1. Enantioselective addition of diethylzinc to α-branched aldehydes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective addition of diethylzinc to aldehydes catalysed by a β-amino disulfide derived from L-proline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of N-Cbz-Protected 2-Arylpyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of N-Cbz-protected 2-arylpyrroles, which are valuable intermediates in medicinal chemistry and materials science. The protocols described herein focus on two primary synthetic strategies: Suzuki-Miyaura cross-coupling and direct C-H arylation. Additionally, procedures for the preparation of key starting materials are included.
Overview of Synthetic Strategies
The introduction of an aryl group at the 2-position of an N-Cbz-protected pyrrole can be achieved through several modern synthetic methods. The choice of method often depends on the availability of starting materials and the functional group tolerance required.
-
Suzuki-Miyaura Cross-Coupling: This robust and versatile method involves the palladium-catalyzed reaction of an N-Cbz-2-halopyrrole (typically bromo or iodo) with an arylboronic acid or its ester. Alternatively, an N-Cbz-pyrrole-2-boronic acid can be coupled with an aryl halide.
-
Direct C-H Arylation: This strategy offers a more atom-economical approach by directly coupling an N-Cbz-pyrrole with an aryl halide, avoiding the pre-functionalization of the pyrrole ring.
A third, more classical approach involves the construction of the aryl-substituted pyrrole ring from acyclic precursors.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of N-Cbz-protected 2-arylpyrroles and related N-protected analogues.
Table 1: Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate via Intramolecular Cyclization
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate | Oxalyl chloride | MeOH | Room Temp. | - | 76 | [1] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of N-Protected Pyrroles
These conditions, while not explicitly reported for N-Cbz derivatives, are highly applicable.
| N-Protected Pyrrole Substrate | Aryl Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 85 | [2] |
| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 | [3] |
Table 3: Representative Conditions for Direct C-H Arylation of N-Acyl Pyrroles
These conditions provide a template for the direct arylation of N-Cbz-pyrrole.
| N-Acyl Pyrrole | Aryl Halide | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Benzoylpyrrole | Iodobenzene | Pd(PPh₃)₄ (10) | Ag₂CO₃ | Dioxane | 120 | 75 | [4] |
| N-Acetylpyrrole | 4-Iodotoluene | Pd(OAc)₂ (5) | P(o-tol)₃, K₂CO₃ | DMA | 150 | 82 | [5][6] |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of N-Cbz-pyrrole and its subsequent conversion to N-Cbz-protected 2-arylpyrroles.
Protocol 1: Synthesis of N-Cbz-Pyrrole (Benzyl 1H-pyrrole-1-carboxylate)
This protocol is adapted from a general procedure for the synthesis of N-alkoxycarbonyl pyrroles.[7]
Materials:
-
Benzyl carbamate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add benzyl carbamate (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Purge the flask with nitrogen.
-
Add glacial acetic acid (as solvent) and heat the reaction mixture to reflux (approximately 110-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous Na₂CO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Cbz-pyrrole.
Protocol 2: Suzuki-Miyaura Cross-Coupling Approach
This approach requires the preparation of a functionalized N-Cbz-pyrrole, either a 2-bromo derivative or a 2-boronic acid derivative.
2a. Synthesis of N-Cbz-2-bromopyrrole (Benzyl 2-bromo-1H-pyrrole-1-carboxylate) (Adapted Protocol)
Materials:
-
N-Cbz-pyrrole
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Cbz-pyrrole (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-Cbz-2-bromopyrrole.
2b. Synthesis of N-Cbz-pyrrole-2-boronic acid (Adapted from N-Boc analogue synthesis)[8][9]
Materials:
-
N-Cbz-pyrrole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Cbz-pyrrole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.
-
Quench the reaction by adding 1 M HCl and stir for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by crystallization or chromatography.
2c. Suzuki-Miyaura Coupling of N-Cbz-2-bromopyrrole with an Arylboronic Acid (Adapted Protocol)[2]
Materials:
-
N-Cbz-2-bromopyrrole
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine N-Cbz-2-bromopyrrole (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add DME and water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture and then heat to 80-90 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Direct C-H Arylation of N-Cbz-Pyrrole (Adapted Protocol)[4]
Materials:
-
N-Cbz-pyrrole
-
Aryl iodide or aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Silver(I) carbonate (Ag₂CO₃)
-
Dioxane, anhydrous
-
Celite
Procedure:
-
To a sealable reaction tube, add N-Cbz-pyrrole (2.0 eq), the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.1 eq), and Ag₂CO₃ (2.0 eq).
-
Add anhydrous dioxane.
-
Seal the tube and heat the mixture at 120 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-Cbz-protected 2-arylpyrrole.
Mandatory Visualizations
Diagram 1: Overall Synthetic Strategies for N-Cbz-Protected 2-Arylpyrroles
Caption: Synthetic routes to N-Cbz-2-arylpyrroles.
Diagram 2: Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling experimental workflow.
Diagram 3: Workflow for Direct C-H Arylation
Caption: Direct C-H arylation experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2-N-Boc-pyrroleboronic acid - 135884-31-0 - Structure, Synthesis, Properties [organoborons.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Reactions
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common initial factors to investigate?
A1: Low enantioselectivity can stem from multiple sources. Before delving into extensive optimization, it's crucial to verify the fundamentals. The primary factors to investigate are:
-
Analytical Method Accuracy: Ensure your chiral HPLC or GC method is properly validated to rule out measurement error. An unvalidated method can give misleading ee values.[1][2]
-
Catalyst Purity and Integrity: The enantiomeric and chemical purity of your chiral catalyst is paramount. Impurities can act as poisons or the presence of the opposite catalyst enantiomer will directly reduce the product's ee.[3][4] Proper handling and storage, especially for air or moisture-sensitive catalysts, are critical to prevent decomposition.[3][5]
-
Reagent and Substrate Purity: Impurities in starting materials or solvents can inhibit the catalyst, act as competing substrates, or promote a non-selective background reaction.[1][6] Ensure all reagents are of high purity and solvents are anhydrous.[6]
Q2: How significantly does reaction temperature impact enantioselectivity?
A2: Temperature is a critical parameter for controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess.[3][4] This is because the transition states leading to the two different enantiomers have slightly different activation energies. At a lower temperature, the reaction is more likely to proceed through the lower-energy transition state that forms the desired major enantiomer.[4][7] Conversely, higher temperatures can provide enough energy to overcome this small energy difference, resulting in a loss of selectivity.[3][8] However, in rare cases, a reversal of enantioselectivity has been observed at different temperatures.[8][9] A systematic temperature screening is highly recommended.[6]
Q3: Can the choice of solvent affect the enantioselectivity of my reaction?
A3: Absolutely. The solvent plays a crucial role in the stereochemical outcome.[6] The polarity and coordinating ability of the solvent can influence the conformation and stability of the catalyst-substrate complex and the transition state geometry.[3][6] Interactions between the solvent and the transition state can be significant.[10] It is often necessary to screen a range of solvents with varying properties to find the optimal conditions for a specific transformation.[6][11]
Q4: My enantioselectivity is inconsistent between runs, even when I follow the same procedure. What could be the cause?
A4: Poor reproducibility with fluctuating ee values often points to subtle variations in experimental setup and materials. Key areas to scrutinize include:
-
Atmosphere Control: For air or moisture-sensitive reactions, ensure a strictly inert atmosphere. Small leaks in your apparatus can introduce contaminants that deactivate the catalyst.[1]
-
Reagent Quality: Using reagents or solvents from different batches or suppliers can introduce variability due to differing impurity profiles.
-
Temperature Consistency: Ensure uniform and accurate temperature control throughout the reaction.[1]
-
Catalyst Handling: Inconsistent handling of a sensitive catalyst can lead to varying degrees of decomposition before it's even used in the reaction.
Q5: Is it possible that a non-catalyzed reaction is lowering my ee?
A5: Yes, this is a common issue. A racemic background reaction may occur simultaneously with your desired asymmetric transformation, directly lowering the overall enantioselectivity.[4] This non-selective pathway is often exacerbated by higher temperatures. To check for this, you should run a control experiment without the chiral catalyst to determine if a background reaction is occurring.[12] If it is, optimizing conditions to favor the catalyzed pathway, such as lowering the temperature, is necessary.[12]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Troubleshooting Low Enantioselectivity
When faced with low ee, a systematic approach is the most effective way to identify the root cause. The following workflow provides a logical sequence of steps to diagnose the problem.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize representative data showing how common experimental variables can influence the enantiomeric excess (ee) of a product. Note that the optimal conditions are highly specific to the reaction.
Table 1: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 95 | 75 |
| 2 | 0 | 92 | 92 |
| 3 | -20 | 85 | 97 |
| 4 | -78 | 60 | >99 |
Data is representative. Lowering the temperature often increases enantioselectivity but may decrease the reaction rate, impacting yield over a fixed time.[3][4]
Table 2: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 2.4 | 98 | 95 |
| 2 | Tetrahydrofuran (THF) | 7.5 | 85 | 88 |
| 3 | Dichloromethane (DCM) | 9.1 | 90 | 82 |
| 4 | Acetonitrile | 37.5 | 75 | 65 |
Data is representative. Solvent polarity and coordinating ability can dramatically alter the outcome of an asymmetric reaction.[6][11]
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 0.5 | 65 | 90 |
| 2 | 1.0 | 95 | 96 |
| 3 | 5.0 | 99 | 96 |
| 4 | 10.0 | 99 | 93 |
Data is representative. Insufficient catalyst may allow a background reaction to dominate, while excessively high concentrations can lead to the formation of less selective catalyst aggregates.[5]
Detailed Experimental Protocols
Protocol 1: Validation of a Chiral HPLC/GC Method
Objective: To confirm that the analytical method for determining enantiomeric excess is accurate and reproducible.
Methodology:
-
Resolution: Inject a sample of the racemic product. Ensure the two enantiomer peaks are well-separated. A resolution factor (Rs) greater than 1.5 is ideal.
-
Linearity: Prepare a series of solutions with varying, known ratios of the two enantiomers (e.g., 99:1, 90:10, 75:25, 50:50, 25:75, 10:90, 1:99). Plot the measured peak area ratio against the known concentration ratio. The resulting curve should be linear with a correlation coefficient (r²) of ≥ 0.99.[1]
-
Accuracy: Analyze a sample with a known ee (e.g., prepared by mixing known masses of pure enantiomers). The measured ee should be within ±2% of the theoretical value.[1]
-
Precision: Inject the same sample multiple times (n ≥ 5). The standard deviation of the ee measurement should be low, indicating good repeatability.
Protocol 2: General Procedure for Screening Reaction Parameters
Objective: To systematically optimize reaction conditions such as temperature, solvent, and concentration to improve enantioselectivity.
Methodology:
-
Setup: In parallel reaction vials or a multi-well plate, set up several iterations of the same reaction. Ensure all starting materials (substrate, reagents, catalyst) are from the same batches to ensure consistency.
-
Parameter Variation:
-
Temperature Screen: Set each reaction to a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) while keeping solvent and concentrations constant.[6]
-
Solvent Screen: Run the reaction in a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether, Hexanes) at a constant temperature.[6]
-
Concentration Screen: Vary the concentration of the limiting reagent (e.g., 0.05 M, 0.1 M, 0.5 M, 1.0 M) while keeping other parameters constant.
-
-
Monitoring and Analysis: Monitor the progress of each reaction by a suitable technique (e.g., TLC, GC). Once complete, quench all reactions consistently. Purify the product and determine the yield and enantiomeric excess for each condition using your validated analytical method.
-
Evaluation: Compare the results to identify the optimal conditions that provide the best balance of enantioselectivity and yield.
Protocol 3: Control Experiment for Background Reaction
Objective: To determine if a non-enantioselective, non-catalyzed reaction is occurring in parallel with the catalyzed reaction.
Methodology:
-
Reaction Setup: Prepare two identical reactions.
-
Reaction A: The standard asymmetric reaction including the substrate, reagents, solvent, and the chiral catalyst.
-
Reaction B (Control): An identical reaction mixture but excluding the chiral catalyst .
-
-
Execution: Run both reactions side-by-side under the same conditions (temperature, time, stirring).
-
Analysis: Monitor both reactions for product formation. If Reaction B shows any conversion to the desired product, a background reaction is occurring.[12] The product from Reaction B will be racemic.
-
Interpretation: The presence of a significant background reaction indicates that the observed ee in your main reaction is being diluted. To improve selectivity, you must find conditions (e.g., lower temperature) that slow down the background reaction more than the catalyzed one.[12]
Visualizations
Caption: Key factors influencing low enantioselectivity in asymmetric reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 10. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral Aminomethyl Pyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral aminomethyl pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral aminomethyl pyrrolidine derivatives?
A1: The primary methods for purifying chiral aminomethyl pyrrolidine derivatives include chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and diastereomeric salt recrystallization. The choice of method depends on the scale of purification, the properties of the derivative, and the desired final purity.
Q2: How do I choose between Chiral HPLC and Chiral SFC for my purification?
A2: Chiral SFC is often favored for its speed, reduced organic solvent consumption (making it a "greener" technique), and often higher efficiency compared to HPLC.[1] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity, allowing for higher flow rates and faster separations.[1] However, HPLC can be a robust alternative, and method development is well-established. For large-scale purifications (multigram to kg), SFC can become prohibitively expensive, making diastereomeric salt crystallization a more feasible option.[2]
Q3: What are common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from synthetic steps (e.g., Boc-protection or reduction), and diastereomers if the synthesis is not completely stereospecific. Side reactions involving the aminomethyl group can also lead to impurities.
Q4: Is derivatization necessary for the chiral separation of aminomethyl pyrrolidine derivatives?
A4: Derivatization is often employed, particularly for GC and sometimes for HPLC, to enhance separation and detection. For GC analysis, derivatization can improve the volatility and thermal stability of the compound.[3] In HPLC, derivatizing the enantiomers with a chiral agent to form diastereomers allows for their separation on a standard achiral column.[3]
Troubleshooting Guides
Chiral HPLC Purification
Problem: Poor or No Resolution of Enantiomers
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Solution: The selection of the CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening. If resolution is poor, screen a variety of CSPs with different chiral selectors.
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). For basic compounds like aminomethyl pyrrolidines, adding a small amount of a basic modifier (e.g., diethylamine, 0.1-0.5%) to the mobile phase can significantly improve peak shape and resolution.[4]
-
-
Possible Cause 3: Incorrect Flow Rate.
-
Solution: Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[5]
-
Problem: Peak Tailing
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: This is common for basic compounds. Add a basic modifier like diethylamine or triethylamine (0.1-0.2%) to the mobile phase to block active sites on the silica surface.[6]
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH.
-
Solution: For ionizable compounds, ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa.
-
Problem: Peak Splitting
-
Possible Cause 1: Sample Solvent Incompatible with Mobile Phase.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.[7]
-
-
Possible Cause 2: Blockage in the Column Frit or Contamination at the Head of the Column.
-
Possible Cause 3: Co-elution of a Closely Related Impurity.
-
Solution: Adjust the mobile phase composition or temperature to try and resolve the two peaks. A smaller injection volume may also help to distinguish between peak splitting and co-elution.[8]
-
Chiral SFC Purification
Problem: Low Recovery
-
Possible Cause 1: Analyte Precipitation.
-
Solution: The solubility of the compound in the supercritical fluid is crucial. Adjusting the co-solvent percentage or the backpressure can improve solubility and recovery.
-
-
Possible Cause 2: Inefficient Fraction Collection.
-
Solution: Optimize the fraction collection parameters. Ensure the collection solvent is appropriate to capture the analyte as it elutes.
-
-
Possible Cause 3: Adsorption to System Components.
-
Solution: Similar to HPLC, the addition of a basic modifier can help prevent adsorption of basic analytes to the stationary phase and tubing.
-
Diastereomeric Salt Recrystallization
Problem: Racemic Crystals Form Instead of Enantiopure Crystals.
-
Possible Cause 1: The Compound Forms a Racemic Compound Rather Than a Conglomerate.
-
Solution: Screen different chiral resolving agents and crystallization solvents. The formation of a less soluble diastereomeric salt is key to a successful resolution.[10]
-
-
Possible Cause 2: Crystallization Occurred Too Quickly.
-
Solution: Slow cooling of the solution can promote the formation of more ordered, diastereomerically pure crystals. Seeding the solution with pure diastereomeric crystals can also be beneficial.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Chiral Aminomethyl Pyrrolidine Derivatives
| Parameter | Chiral HPLC | Chiral SFC | Diastereomeric Salt Recrystallization | Chiral GC |
| Typical Scale | mg to g | mg to multi-g | g to kg | Analytical (µg to mg) |
| Throughput | Moderate | High[1] | Low (batch process) | High (for analysis) |
| Solvent Consumption | High | Low (CO2 is recycled)[1] | Moderate to High | Low |
| Typical Purity (ee%) | >99% | >99% | Up to 98% (may require recrystallization)[11] | >99% (analytical) |
| Typical Yield | High | High | 40-50% per enantiomer (can be lower)[11] | N/A (analytical) |
| Key Advantage | Well-established, versatile | Fast, "green" | Scalable, cost-effective for large quantities[2] | High resolution for volatile compounds |
| Key Disadvantage | High solvent cost, lower throughput | High initial instrument cost | Labor-intensive, requires suitable resolving agent | Limited to volatile and thermally stable compounds |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic aminomethyl pyrrolidine derivative at approximately 1 mg/mL in a suitable solvent (e.g., hexane/isopropanol).
-
Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol. For basic analytes, add 0.1% diethylamine.
-
If no separation is observed, screen other organic modifiers like ethanol.
-
-
Optimization:
-
Mobile Phase Ratio: Adjust the ratio of hexane to alcohol to optimize the resolution and retention time.
-
Flow Rate: Test flow rates between 0.5 and 1.0 mL/min. Lower flow rates can sometimes improve resolution.[5]
-
Temperature: Use a column oven to control the temperature (e.g., 25 °C). Varying the temperature can impact selectivity.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the racemic mixture.
-
Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.
-
Protocol 2: Diastereomeric Salt Recrystallization
-
Resolving Agent and Solvent Screening:
-
Dissolve the racemic aminomethyl pyrrolidine derivative in a suitable solvent (e.g., ethanol, isopropanol).
-
In a separate flask, dissolve an equimolar amount of a chiral acid resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.
-
Combine the two solutions and heat gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
If no crystals form, screen other solvents or solvent mixtures.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine.
-
Extract the enantiomerically enriched aminomethyl pyrrolidine derivative with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purity Analysis: Determine the enantiomeric excess of the product using an appropriate analytical method, such as chiral HPLC or GC.
Mandatory Visualization
Caption: General workflow for the purification of chiral aminomethyl pyrrolidine derivatives.
Caption: Troubleshooting decision tree for chiral chromatography of aminomethyl pyrrolidines.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Stereocontrol in Metal-Catalyzed Reactions
Welcome to the Technical Support Center for enhancing stereocontrol in metal-catalyzed reactions with chiral ligands. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges and optimizing reaction conditions for improved stereoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a systematic question-and-answer format.
Question: My reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?
Answer: Low enantioselectivity is a common issue that can stem from several sources. A systematic approach is crucial for identifying the root cause.
-
1. Verify Your Analytical Method: Before troubleshooting the reaction, ensure your analytical method for determining ee (e.g., chiral HPLC or GC) is accurate and validated. An unreliable method can provide misleading results.[1][2]
-
2. Assess Ligand Purity and Integrity: The chiral ligand is the heart of stereocontrol. Its purity is paramount.[3][4]
-
Enantiomeric Purity: An insufficient enantiopurity of the ligand will directly translate to a lower ee in your product.[3] Re-purify the ligand via chiral chromatography or recrystallization and verify its enantiopurity.[3]
-
Chemical Purity: Impurities such as residual solvents, starting materials, or side products from the ligand synthesis can interfere with the catalytic cycle.[4] For instance, phosphine-based ligands are susceptible to oxidation.[1][3]
-
-
3. Evaluate Catalyst Formation and Handling: The active catalyst may not be forming correctly or could be decomposing.
-
Incorrect Ligand-to-Metal Ratio: This can lead to the formation of less selective catalytic species.[3] Carefully titrate the ligand-to-metal ratio to determine the optimal stoichiometry.
-
Air and Moisture Sensitivity: Many organometallic catalysts are sensitive to air and moisture.[1][5] Ensure all manipulations are performed under strictly anhydrous and anaerobic conditions using an inert atmosphere (e.g., Argon or Nitrogen).[1][5]
-
-
4. Scrutinize Substrate and Reagent Purity: Impurities in the substrate or other reagents can act as catalyst poisons or inhibitors.[1][3][6] It is advisable to purify all starting materials.
-
5. Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[3][6][7]
-
Solvent: The solvent can have a significant and sometimes unpredictable effect on stereoselectivity by influencing the conformation of the catalyst-substrate complex.[6][8] Screening a range of solvents is highly recommended.
-
Additives: The presence of co-catalysts, acids, or bases can influence catalyst activation and stability.[3]
-
Question: I am observing poor diastereoselectivity in my reaction. What should I consider?
Answer: Poor diastereoselectivity can often be addressed by similar strategies used for low enantioselectivity, with a few additional considerations.
-
1. Re-evaluate the Chiral Ligand: The ligand's structure dictates the three-dimensional space around the metal center. A different class of ligand may be necessary to effectively control the approach of the reactants to generate the desired diastereomer.
-
2. Substrate Control vs. Catalyst Control: Determine whether the inherent stereochemistry of the substrate is overriding the influence of the chiral catalyst. It may be necessary to modify the substrate to reduce its steric bias.
-
3. Reaction Temperature and Solvent: As with enantioselectivity, temperature and solvent choice are critical. Systematically varying these parameters can often lead to significant improvements in diastereomeric ratios.
-
4. Additives and Co-catalysts: In some cases, additives can help to pre-organize the substrate and catalyst, leading to a more ordered transition state and higher diastereoselectivity.
Question: The yield of my desired product is low, even though the stereoselectivity is high. How can I improve the yield?
Answer: Poor yields with high stereoselectivity often point to issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction.[6]
-
1. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[6] This can be caused by impurities, thermal instability, or prolonged reaction times.[6] Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
2. Insufficient Catalyst Loading: A low catalyst loading may not be sufficient to drive the reaction to completion in a reasonable timeframe.[6] A moderate increase in the catalyst concentration may be beneficial.
-
3. Reaction Temperature and Time: While lower temperatures often favor selectivity, they also slow down the reaction rate. A careful balance must be struck. Increasing the temperature or extending the reaction time may improve conversion, but monitor the effect on stereoselectivity.[6]
-
4. Reagent Purity and Stoichiometry: Ensure all reagents are pure and the stoichiometry is correct. Impurities can act as catalyst poisons, and incorrect reactant ratios can lead to incomplete conversion.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my reaction?
A1: The selection of an appropriate chiral ligand is a critical step.[9] While there is no universal ligand, several "privileged" ligand scaffolds have shown broad applicability across various reaction types.[10][11] Consider the following:
-
Literature Precedent: Start by reviewing the literature for similar transformations.
-
Ligand Class: Different ligand classes (e.g., phosphines, N-heterocyclic carbenes, nitrogen-based ligands) have distinct electronic and steric properties.[12] The choice will depend on the metal and the reaction mechanism.
-
Modular Ligands: Ligands with modular structures allow for systematic tuning of their steric and electronic properties to optimize performance for a specific substrate.[10]
-
Screening: Ultimately, empirical screening of a small library of diverse chiral ligands is often the most effective approach to identify a promising candidate.[13]
Q2: What is the effect of temperature on stereocontrol?
A2: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity.[3] This is because the difference in the free energy of activation between the two diastereomeric transition states, which determines the enantiomeric ratio, is more pronounced at lower temperatures. However, in some cases, a non-linear relationship between temperature and enantioselectivity can be observed, and in rare instances, a reversal of enantioselectivity can occur at different temperatures.[7] It is important to note that lowering the temperature will also decrease the reaction rate, so a compromise between selectivity and reaction time may be necessary.[14]
Q3: How do solvents influence the stereoselectivity of a reaction?
A3: Solvents can have a profound impact on stereoselectivity by influencing the stability and geometry of the catalyst-substrate complex and the transition states.[6][8] Solvent properties such as polarity, coordinating ability, and viscosity can all play a role. It is often beneficial to screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and sometimes polar protic solvents, to find the optimal conditions for a specific reaction.[3]
Q4: Can the metal precursor affect the outcome of the reaction?
A4: Yes, the choice of the metal precursor and its purity can significantly influence the formation and stability of the active chiral catalyst.[3] Different counter-ions or residual impurities can interact with the catalyst, altering its electronic and steric properties, which in turn affects stereoselectivity.[3] It is always recommended to use high-purity, well-characterized metal precursors.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Higher e.e. | Considerations |
| Temperature | Lower temperatures generally increase e.e.[3] | Can significantly decrease reaction rate.[14] |
| Solvent | No universal trend; must be screened.[3] | Polarity and coordinating ability are key factors.[6] |
| Concentration | May affect catalyst aggregation and reaction order.[3] | Optimization is often necessary. |
| Ligand-to-Metal Ratio | Optimal ratio is crucial for forming the most selective catalyst.[3] | Deviations can lead to less selective species. |
| Additives/Co-catalysts | Can influence catalyst activation and stability.[3] | Effects can be substrate and ligand-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Chiral Ligand Screening
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the metal precursor and each chiral ligand to be screened in a dry, degassed solvent.
-
Reaction Setup: In an array of reaction vials, dispense the metal precursor stock solution.
-
Ligand Addition: Add an equimolar amount (or the desired ratio) of each unique chiral ligand stock solution to a separate vial.
-
Catalyst Formation: Gently agitate the vials and allow the catalyst to pre-form for a specified time (e.g., 15-30 minutes) at a set temperature.
-
Reaction Initiation: Add the substrate and any other reagents to each vial simultaneously, if possible, to ensure consistent timing.
-
Reaction Monitoring: Seal the vials, place them in a temperature-controlled shaker, and monitor the reactions for conversion and enantioselectivity at set time points using an appropriate analytical technique (e.g., chiral HPLC, GC, or TLC).
-
Analysis: Once the reactions are complete, quench them and analyze the crude reaction mixtures to determine the yield and enantiomeric excess for each ligand.
Protocol 2: Standard Protocol for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase or a compatible solvent.[15] Also, prepare a solution of the corresponding racemic material to confirm the separation of the two enantiomers.[1]
-
Column Selection: Choose a chiral stationary phase (CSP) column based on the functional groups present in your analyte. Polysaccharide-based CSPs are widely applicable.[15]
-
Method Development:
-
Mobile Phase: Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10), for normal-phase chromatography.[16]
-
Flow Rate: Begin with a typical flow rate, such as 1.0 mL/min.[15]
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.[15]
-
-
Optimization: Adjust the mobile phase composition (e.g., the percentage of the alcohol modifier) to achieve baseline separation of the enantiomers (Resolution > 1.5).[1] The flow rate and column temperature can also be optimized to improve separation and analysis time.[15]
-
Quantification: Once the method is optimized, inject the sample from your reaction. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.[17]
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity.[5]
Caption: Workflow for chiral ligand selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. alfachemic.com [alfachemic.com]
- 13. Chiral Screening Kit - Buchler GmbH [buchler-gmbh.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. physicsforums.com [physicsforums.com]
Addressing catalyst deactivation in pyrrolidine-based systems
This technical support center is designed for researchers, scientists, and drug development professionals utilizing pyrrolidine-based organocatalysts. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on catalyst deactivation and performance optimization.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to provide clear and actionable solutions.
Issue 1: Low or No Catalytic Activity
Q1: My reaction shows low or no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no catalytic activity is a common issue that can stem from several factors, ranging from catalyst quality to reaction conditions. A systematic approach is crucial for diagnosis.
-
Catalyst Purity and Integrity:
-
Impurities: Commercially available or synthesized pyrrolidine-based catalysts can contain impurities that may inhibit the reaction. Verify the purity of your catalyst using techniques like HPLC or NMR.
-
Water Content: Many organocatalytic reactions are sensitive to water. Ensure your catalyst, reagents, and solvents are anhydrous, as water can hydrolyze intermediates or interact with the catalyst, reducing its effectiveness.[1][2]
-
Storage: Improper storage can lead to degradation. Store pyrrolidine-based catalysts in a cool, dry, and inert atmosphere.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in catalyst solubility and the stabilization of transition states. If your catalyst is not fully dissolved, it will not be effective. Screen a range of solvents with varying polarities. For instance, in aldol reactions, aprotic solvents like DMSO or chloroform are often effective, while in other cases, aqueous mixtures can be beneficial.[3]
-
Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. While typical loadings are between 10-30 mol%, this may need to be optimized for your specific substrates.[3]
-
Temperature: While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. If the reaction is sluggish, a moderate increase in temperature may be necessary to achieve a reasonable conversion.[3]
-
-
Substrate and Reagent Issues:
-
Purity of Starting Materials: Impurities in your substrates or reagents can act as catalyst poisons. Ensure all starting materials are of high purity.
-
Substrate Reactivity: Some substrates are inherently less reactive. In such cases, you may need to increase the catalyst loading, temperature, or reaction time.
-
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Q2: The chemical yield of my reaction is high, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is poor. What can I do to improve stereoselectivity?
A2: Achieving high stereoselectivity is a primary goal of using chiral pyrrolidine-based catalysts. Poor selectivity can often be rectified by carefully tuning the reaction parameters.
-
Temperature: This is one of the most critical factors. Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Catalyst Structure: The steric and electronic properties of the pyrrolidine catalyst are paramount. Small changes to the catalyst structure can have a significant impact on stereoselectivity. Consider screening a variety of pyrrolidine derivatives with different substituents.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly. Experiment with a range of solvents to find the optimal medium for your reaction.
-
Additives: The presence of additives like water or acids/bases can sometimes improve stereoselectivity by influencing the catalytic cycle. For example, a small amount of water can sometimes create a more compact transition state, leading to higher selectivity.[3]
-
Concentration: Reaction concentration can also play a role. More dilute conditions can sometimes disfavor side reactions and improve selectivity.[3]
Issue 3: Catalyst Deactivation During Reaction or in Catalyst Recycling
Q3: I observe a decrease in reaction rate over time, or my catalyst loses activity upon recycling. What are the common deactivation pathways and how can I mitigate them?
A3: Catalyst deactivation is a significant challenge, especially for industrial applications. Understanding the deactivation mechanism is key to preventing it.
-
Common Deactivation Mechanisms:
-
Fouling/Coking: The deposition of byproducts or polymeric material on the catalyst's active sites can block them. This is often visible as a discoloration of the reaction mixture or the catalyst.
-
Poisoning: Strong binding of impurities from substrates, solvents, or the atmosphere to the catalytic sites can render them inactive.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the organocatalyst.
-
Formation of Off-Cycle Intermediates: The catalyst can react with substrates or products to form stable, inactive species. For example, in proline-catalyzed reactions, the formation of oxazolidinones can be a "parasitic equilibrium".
-
-
Mitigation and Regeneration Strategies:
-
Purification of Reagents: Ensure all reactants and solvents are free from potential poisons.
-
Optimize Reaction Conditions: Use the mildest possible temperature and reaction time to minimize thermal degradation and byproduct formation.
-
Immobilization: Covalently attaching the pyrrolidine catalyst to a solid support can facilitate its recovery and sometimes enhance its stability.[4]
-
Regeneration:
-
Solvent Washing: For deactivation by fouling, washing the catalyst with an appropriate solvent can remove adsorbed species.
-
Thermal Treatment: In some cases, gentle heating under vacuum can remove volatile impurities. For more robust, often inorganic-supported catalysts, calcination in an oxygen-containing atmosphere followed by reduction can be effective.[5]
-
Acid/Base Wash: A simple acid/base work-up can sometimes be used to recover and purify the catalyst.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalysis for pyrrolidine-based systems?
A1: Pyrrolidine-based catalysts primarily operate through two main activation modes:
-
Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile.
-
Iminium Catalysis: The secondary amine of the pyrrolidine reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack.
Q2: How can I determine the purity of my pyrrolidine-based catalyst?
A2: The purity of your catalyst can be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric purity of the catalyst.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the catalyst and identify organic impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the catalyst.
-
Elemental Analysis: Can determine the elemental composition of the catalyst.
Q3: What is the impact of water on pyrrolidine-catalyzed reactions?
A3: The effect of water is highly reaction-dependent. In some cases, strictly anhydrous conditions are necessary, as water can lead to side reactions or catalyst deactivation. However, in other instances, a small amount of water can be beneficial, potentially accelerating the reaction or improving enantioselectivity by participating in the hydrogen-bonding network of the transition state.[3]
Q4: When should I consider using an immobilized pyrrolidine catalyst?
A4: Immobilized catalysts are particularly advantageous for:
-
Large-scale synthesis: They simplify catalyst separation from the reaction mixture, which is crucial for industrial processes.
-
Catalyst recycling: Immobilization prevents the loss of catalyst during work-up, allowing for multiple reuse cycles.
-
Continuous flow chemistry: Supported catalysts are well-suited for use in packed-bed reactors.
Q5: Can the product of the reaction inhibit or deactivate the catalyst?
A5: Yes, product inhibition is a possibility. The product may bind to the catalyst's active site, preventing it from participating in further catalytic cycles. If you observe a significant decrease in reaction rate at higher conversions, product inhibition may be a factor.
Data Presentation
Table 1: Effect of Solvent on Pyrrolidine-Catalyzed Michael Addition
| Entry | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | CH₂Cl₂ | 7 | 99 | 78:22 | 68 |
| 2 | Toluene | 24 | 75 | 85:15 | 75 |
| 3 | Methylcyclohexane | 24 | 87 | 92:8 | 85 |
| 4 | THF | 24 | 60 | 80:20 | 70 |
| 5 | Diethyl ether | 24 | 55 | 82:18 | 72 |
Reaction conditions: trans-β-nitrostyrene (0.2 mmol), 3-phenylpropionaldehyde (0.4 mmol), and organocatalyst (10 mol%) in the specified solvent (2 mL) at 0 °C. Data extracted from a study on new pyrrolidine-based organocatalysts.[6]
Table 2: Catalyst Recycling in the Knoevenagel Condensation
| Cycle | Yield (%) |
| 1 | 92 |
| 2 | 91 |
| 3 | 90 |
| 4 | 89 |
Reaction conditions: Dodecanaldehyde and methyl acetoacetate with a pyrrolidinium-based ionic liquid catalyst under solvent-free conditions. The catalyst was recycled and reused in four consecutive runs. Data adapted from a study on reusable pyrrolidinium ionic liquids.[1]
Experimental Protocols
Protocol 1: General Procedure for a Pyrrolidine-Catalyzed Aldol Reaction
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the ketone (2.0 equivalents) and the pyrrolidine-based catalyst (e.g., (R)-pyrrolidine-3-carboxylic acid, 20 mol%).
-
Dissolution: Add the chosen anhydrous solvent (e.g., DMSO, 1.0 M) and stir the mixture until the catalyst is fully dissolved.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the aldehyde (1.0 equivalent) dropwise.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.[3]
Protocol 2: Catalyst Regeneration by Solvent Washing and Thermal Treatment
This protocol is suitable for catalysts that have been deactivated by non-covalently bound impurities or fouling.
-
Catalyst Recovery: After the reaction, recover the catalyst. If it is a solid, filter the reaction mixture. If it is soluble, it may need to be precipitated or extracted.
-
Solvent Washing:
-
Wash the recovered catalyst with a solvent in which the impurities are soluble but the catalyst is not. This may require testing a few different solvents.
-
For broader cleaning, wash the catalyst sequentially with a polar solvent (e.g., methanol) to remove polar impurities, followed by a nonpolar solvent (e.g., hexane) to remove nonpolar impurities.
-
Sonication during washing can help dislodge strongly adsorbed materials.
-
-
Drying: Dry the washed catalyst thoroughly under high vacuum to remove all traces of solvent.
-
Thermal Treatment (for robust catalysts):
-
Place the dried catalyst in a suitable apparatus (e.g., a Schlenk flask).
-
Heat the catalyst under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to drive off any remaining volatile impurities. Caution: Ensure the temperature is below the decomposition point of the catalyst.
-
-
Purity Check: After regeneration, check the purity of the catalyst using appropriate analytical methods (e.g., NMR, HPLC) before reusing it in a reaction.
Visualizations
References
- 1. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Synthesis of N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the common challenges encountered in the synthesis of N-heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to assist you in your experimental work.
I. General Troubleshooting
This section covers broad issues applicable to a wide range of N-heterocycle syntheses.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in N-heterocycle synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective. Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.
-
Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]
Troubleshooting Workflow for Low Yields
References
Technical Support Center: Impact of Solvent and Additives on Asymmetric Induction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents and additives in asymmetric induction. Here, you will find structured advice to diagnose and resolve common experimental challenges, ultimately leading to improved enantioselectivity and reaction outcomes.
Frequently Asked questions (FAQs)
Q1: How do solvents fundamentally influence the outcome of an asymmetric reaction?
A1: Solvents are not merely inert media for reactions; they can profoundly impact both the enantioselectivity (ee) and reaction yield.[1][2] The solvent's role is multifaceted and includes:
-
Stabilization of Transition States: Solvents can preferentially stabilize one of the diastereomeric transition states over the other, thereby lowering the activation energy for the formation of the desired enantiomer.
-
Catalyst-Substrate Complex Conformation: The solvent can influence the conformation of the catalyst-substrate complex, which is crucial for the stereochemical outcome of the reaction.[1]
-
Solubility and Concentration: Proper solvation of reactants, catalysts, and intermediates is essential for reaction kinetics. Varying concentrations can also affect catalyst aggregation and reaction pathways.
Q2: What is the primary role of additives in asymmetric catalysis?
A2: Additives are compounds added in small quantities to a reaction mixture to enhance its performance. In asymmetric catalysis, their roles can include:
-
Improving Enantioselectivity: Additives can interact with the catalyst, substrate, or transition state to increase the energy difference between the pathways leading to the two enantiomers.
-
Increasing Reaction Rate and Yield: Some additives can act as co-catalysts or activators, accelerating the reaction and leading to higher product yields.[3]
-
Enhancing Catalyst Stability: Additives can prevent catalyst deactivation or decomposition, prolonging its active lifetime.
Q3: Can a change in solvent lead to an inversion of enantioselectivity?
A3: Yes, in some cases, changing the solvent can lead to a reversal of the major enantiomer produced. This dramatic effect underscores the solvent's critical role in influencing the geometry of the transition state. A polar solvent might stabilize a transition state leading to one enantiomer, while a nonpolar solvent could favor the transition state for the other. Therefore, solvent screening is a crucial step in optimizing any asymmetric transformation.
Q4: Are there any "green" or bio-based solvents that are effective in asymmetric catalysis?
A4: Yes, the use of bio-based solvents is a growing area of interest in green chemistry. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown excellent performance in various asymmetric reactions, sometimes offering improved enantioselectivity and yields compared to traditional solvents.[4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I troubleshoot this?
A: Low enantiomeric excess is a common challenge in asymmetric synthesis. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Verify Reagent and Solvent Purity: Impurities in your starting materials, catalyst, or solvents can have a detrimental effect on enantioselectivity. Ensure all reagents are of the highest possible purity and that solvents are anhydrous.
-
Systematic Solvent Screening: The choice of solvent is often a critical factor.[5] Screen a range of solvents with varying polarities and coordinating abilities. It is advisable to start with commonly used solvents for the specific reaction type and then expand to less conventional ones if necessary.
-
Investigate Additives: The presence of additives can dramatically improve enantioselectivity.[3] Screen a small library of additives, such as Lewis acids, Brønsted acids, bases, or salts.
-
Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4]
-
Concentration Effects: The concentration of both the substrate and the catalyst can influence the reaction's stereochemical outcome. Systematically vary the concentrations to find the optimal conditions.
Issue 2: Poor Reaction Yield and/or Slow Reaction Rate
Q: My reaction is showing good enantioselectivity, but the yield is very low, or the reaction is not going to completion. What should I investigate?
A: Poor yield or slow reaction rates can often be addressed by considering the following factors:
Caption: Troubleshooting workflow for low yield or slow reaction rate.
Detailed Steps:
-
Catalyst Activity: Ensure that your catalyst is active. Catalysts can degrade over time, especially if not stored under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Solubility Issues: Poor solubility of the substrate, catalyst, or any intermediate can significantly slow down the reaction. Choose a solvent in which all components are sufficiently soluble at the reaction temperature.
-
Activating Additives: Some additives can act as activators, increasing the reaction rate. For example, in some reactions, the addition of a Lewis acid can enhance the electrophilicity of the substrate.
-
Temperature and Concentration: Increasing the temperature and/or the concentration of the reactants can lead to a higher reaction rate. However, be mindful that increasing the temperature might have a negative impact on enantioselectivity.
Data Presentation
The following tables provide illustrative data on the impact of solvents and additives on the enantiomeric excess (ee) and yield of representative asymmetric reactions.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| 1 | Toluene | 2.4 | 98 | 95 |
| 2 | Dichloromethane (DCM) | 9.1 | 99 | 92 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 97 | 85 |
| 4 | Methanol (MeOH) | 33.0 | 95 | 70 |
| 5 | Ethyl Acetate (EtOAc) | 6.0 | 98 | 90 |
This data is illustrative and based on general trends observed for similar reactions. Optimal conditions should be determined experimentally. Generally, nonpolar, aprotic solvents like toluene and dichloromethane are good starting points for optimization in many asymmetric hydrogenations.[1] Protic solvents may lead to lower enantioselectivity in some cases.[1]
Table 2: Effect of Additives on the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Entry | Additive (10 mol%) | Solvent | Yield (%) | ee (%) |
| 1 | None | Toluene | 65 | 40 |
| 2 | Acetic Acid | Toluene | 85 | 75 |
| 3 | Triethylamine | Toluene | 70 | 35 |
| 4 | LiCl | Toluene | 90 | 88 |
| 5 | Ti(Oi-Pr)₄ | Toluene | 92 | 95 |
This data is illustrative and intended to demonstrate the potential impact of additives. The choice of additive is highly dependent on the specific reaction mechanism and catalyst system.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in an Asymmetric Catalytic Reaction
This protocol outlines a systematic approach to screen solvents for optimizing enantioselectivity.
Caption: Step-by-step experimental workflow for solvent screening.
Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and the substrate.
-
Reaction Setup: In an array of reaction vials, add the appropriate amount of the catalyst stock solution.
-
Solvent Addition: To each vial, add a different anhydrous and degassed solvent.
-
Substrate Addition: Add the substrate stock solution to each vial to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique (e.g., TLC, GC).
-
Work-up: Once the reactions are complete, quench them appropriately and perform a standard work-up procedure.
-
Analysis: Purify the product from each reaction and determine the yield. Analyze the enantiomeric excess of each product using chiral HPLC or GC.
-
Evaluation: Compare the yield and ee values obtained in each solvent to identify the optimal solvent for the reaction.
Protocol 2: General Procedure for Additive Screening
This protocol provides a framework for screening additives to improve reaction performance.
Methodology:
-
Baseline Experiment: First, run the reaction under the previously optimized conditions (solvent, temperature, concentration) without any additive to establish a baseline for yield and ee.
-
Additive Selection: Choose a diverse set of additives to screen. These can include Lewis acids (e.g., Ti(Oi-Pr)₄, Zn(OTf)₂), Brønsted acids (e.g., acetic acid, trifluoroacetic acid), bases (e.g., triethylamine, DBU), and salts (e.g., LiCl, Bu₄NBr).
-
Reaction Setup: Set up a series of parallel reactions. To each reaction, add the substrate, catalyst, and the optimal solvent. Then, add a specific additive to each reaction vessel (typically 5-20 mol%).
-
Reaction and Analysis: Run the reactions under the standard conditions and monitor their progress. After completion, work-up the reactions and analyze the yield and enantiomeric excess of the product from each reaction.
-
Evaluation: Compare the results to the baseline experiment to identify additives that have a positive impact on the reaction outcome. Further optimization of the additive loading may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Genetic Algorithm for Asymmetric Organocatalysis
This center provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols for researchers utilizing genetic algorithms (GAs) to optimize asymmetric organocatalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the setup and execution of a genetic algorithm for catalyst optimization.
| Question (Issue) | Answer (Potential Solution) |
| 1. My GA converges too quickly to a suboptimal result (premature convergence). How can I fix this? | Premature convergence occurs when the algorithm's population loses diversity too quickly, getting trapped in a local optimum.[1][2] To address this: • Increase Population Size: A larger population (e.g., >100 individuals) helps maintain genetic diversity for longer.[2] • Adjust Selection Pressure: If using tournament selection, reduce the tournament size (e.g., from 5 to 3). This gives less-fit individuals a better chance to contribute their genetic material.[1] • Increase Mutation Rate: A higher mutation rate (e.g., 20-40%) introduces more randomness, helping the algorithm escape local optima.[3] • Reduce Elitism: While elitism ensures the best solution is never lost, a high elitism rate (>10%) can accelerate convergence. Try reducing it to 1-5% of the population size.[1] |
| 2. The GA is running too slowly. What are the main bottlenecks and solutions? | The primary bottleneck is almost always the fitness evaluation step, especially if it involves actual experiments or computationally expensive DFT calculations.[4] • Use a Surrogate Model: Train a machine learning model (e.g., a neural network or random forest) on an initial dataset to predict catalyst performance. The GA can then use this fast surrogate model for fitness evaluation, with only the most promising candidates being validated experimentally. • Optimize Experimental Workflow: Ensure your high-throughput screening (HTS) protocol is as efficient as possible. Parallelize reaction setups and analytics. • Parallel Computing: If using computational fitness evaluation, distribute the calculations across multiple processor cores or a computing cluster. |
| 3. The top catalyst suggested by the GA performs poorly in the lab. Why is there a discrepancy? | This "reality gap" can stem from several sources: • Inaccurate Fitness Function: Your fitness function may not be capturing all relevant performance metrics. For example, it might prioritize enantiomeric excess (ee) but neglect chemical yield or turnover frequency, leading to a highly selective but inactive catalyst. Ensure your fitness function is a multi-objective equation that balances selectivity, activity, and potentially other factors like stability.[1] • Experimental Error: The initial data used to guide the GA might have contained experimental errors. Re-run the experiments for the most influential data points to ensure their accuracy. • Model Inaccuracy (if using a surrogate): The surrogate model may not be accurate for the region of chemical space the GA has explored. The solution is to perform the real experiment for the top candidate, add this new data point to your training set, and retrain the model. |
| 4. My GA keeps suggesting molecules that are impossible to synthesize. What can I do? | This is a critical real-world constraint. The solution is to incorporate a Synthetic Accessibility (SA) score into your fitness function.[5][6][7] • Modify the Fitness Function: Add a penalty term that is proportional to the difficulty of synthesis. The new fitness function could be: Fitness = (w1 * ee) + (w2 * yield) - (w3 * SAscore). The w values are weights you can tune. • Use an SA Scoring Tool: Several open-source tools (e.g., RDKit) can calculate an SA score based on fragment contributions and molecular complexity. A score of 1 is very easy, while 10 is very difficult.[6] By penalizing high SA scores, the GA will be guided towards molecules that are both effective and synthesizable. |
| 5. How do I balance finding new types of catalysts (exploration) versus improving the best ones I've found (exploitation)? | This is a fundamental challenge in any GA. The balance is primarily controlled by the mutation and crossover operators.[8][9] • To Increase Exploration (discover new motifs): Increase the mutation rate. This introduces new genetic information and allows the algorithm to jump to different regions of the search space. Use a crossover method like uniform crossover that creates more diverse offspring.[8] • To Increase Exploitation (refine existing motifs): Decrease the mutation rate and increase the elitism rate. This ensures that the best-performing catalysts are preserved and refined in subsequent generations. A higher crossover fraction also favors combining features of already successful parents. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is a genetic algorithm and how does it work in this context? | A genetic algorithm is a search heuristic inspired by Darwin's theory of natural selection.[10] It is used to find optimal solutions to complex problems. In organocatalysis, it works by: 1. Initialization: Creating an initial population of candidate catalysts, where each catalyst is represented as a "chromosome." 2. Fitness Evaluation: Testing each catalyst (either experimentally via HTS or computationally) and assigning it a fitness score based on its performance (e.g., ee and yield). 3. Selection: Selecting the "fittest" catalysts to be "parents" for the next generation. 4. Crossover & Mutation: Creating "offspring" catalysts by combining the features of the parents (crossover) and introducing small, random changes (mutation). 5. Repetition: Repeating the cycle for many generations, progressively evolving the population towards higher-performing catalysts. |
| 2. How should I encode my catalyst structure into a "chromosome"? | The encoding method is crucial and depends on your catalyst library. A common and effective method is real-value encoding , where the chromosome is a vector of identifiers.[11][12] For example, if your catalyst has a central scaffold and three variable substituent positions (R1, R2, R3): • Create a predefined library of possible chemical groups for each position (e.g., 10 options for R1, 15 for R2, 20 for R3). • The chromosome would be a simple vector of integers, like [Scaffold_ID, R1_ID, R2_ID, R3_ID]. For instance, [2, 5, 11, 3] would represent Scaffold #2, R1 group #5, R2 group #11, and R3 group #3. This structure is easily manipulated by crossover and mutation operators. |
| 3. What is a good fitness function for optimizing asymmetric organocatalysis? | A robust fitness function should be multi-objective, reflecting the key goals of the catalysis. A weighted sum approach is common. A good starting point is: Fitness = (w_ee * ee) + (w_yield * yield) Where: • ee is the enantiomeric excess (%). • yield is the chemical yield (%). • w_ee and w_yield are weights that you set to define the relative importance of selectivity vs. activity. For example, if achieving high selectivity is paramount, you might set w_ee = 0.7 and w_yield = 0.3. As mentioned in the troubleshooting guide, you can also add a penalty term for synthetic inaccessibility. |
| 4. What are reasonable starting parameters for my GA (population size, mutation rate, etc.)? | While the optimal parameters depend on the problem complexity, studies in molecular discovery suggest good starting points:[13][14][15] • Population Size: 32 to 100 individuals. • Number of Generations: 50 to 200. • Crossover Rate: 60% to 80%. This determines the probability that two parents will exchange genetic material. • Mutation Rate: 20% to 40%. This is the probability that a random change will be introduced into an offspring's chromosome. • Elitism: Keep the top 1-2 individuals (around 5%) automatically progressing to the next generation. It is recommended to run the GA multiple times with different random initial populations to ensure the results are consistent.[4] |
Data Presentation Summaries
Table 1: Example GA Parameter Tuning Comparison
This table illustrates a hypothetical experiment to find optimal GA parameters.
| Run ID | Population Size | Mutation Rate (%) | Crossover Rate (%) | Avg. Fitness of Top 5 Catalysts (Gen 50) | No. of Generations to Converge |
| GA-01 | 50 | 5 | 80 | 88.2 | 45 |
| GA-02 | 50 | 20 | 80 | 91.5 | 62 |
| GA-03 | 100 | 5 | 80 | 89.1 | 48 |
| GA-04 | 100 | 20 | 80 | 94.7 | 75 |
Table 2: Performance of Top 5 Evolved Catalysts
This table summarizes the final predicted and experimentally validated results for the top catalysts identified by the optimized GA run (GA-04).
| Catalyst ID | Generation Found | GA Fitness Score | Predicted ee (%) | Predicted Yield (%) | Experimental ee (%) | Experimental Yield (%) | SA Score |
| C-G04-431 | 72 | 97.2 | 99 | 96 | 98 | 94 | 2.1 |
| C-G04-398 | 65 | 95.8 | 98 | 94 | 97 | 92 | 2.5 |
| C-G04-412 | 69 | 94.1 | 95 | 93 | 96 | 90 | 1.9 |
| C-G04-355 | 58 | 93.5 | 92 | 95 | 93 | 94 | 3.0 |
| C-G04-420 | 71 | 92.9 | 99 | 88 | 99 | 85 | 2.8 |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for a GA Fitness Evaluation
This protocol describes a general method for evaluating a population of organocatalysts in a 96-well plate format.
Objective: To determine the enantiomeric excess (ee) and yield for a set of 96 candidate catalysts in a model asymmetric reaction.
Materials:
-
96-well reaction block with sealing mat.
-
Stock solutions of catalyst precursors (e.g., scaffold and substituent libraries).
-
Stock solutions of Substrate A, Reagent B, and an internal standard (IS).
-
Anhydrous reaction solvent (e.g., Toluene, DCM).
-
Quenching solution (e.g., saturated NaHCO₃).
-
Extraction solvent (e.g., Ethyl Acetate).
-
Automated liquid handler or multichannel pipettes.
-
Plate shaker/incubator.
-
96-well plates for analysis (e.g., HPLC plates).
-
Chiral HPLC system with an autosampler.
Methodology:
-
Catalyst Preparation (In-situ):
-
Using an automated liquid handler, dispense the appropriate stock solutions of catalyst scaffold and substituents into each well of the 96-well reaction block according to the GA's current population.
-
Add 100 µL of anhydrous solvent to each well.
-
Seal the plate and allow the catalysts to pre-form by shaking at room temperature for 30 minutes.
-
-
Reaction Initiation:
-
Prepare a master mix of Substrate A, Reagent B, and the internal standard in the reaction solvent.
-
Unseal the reaction block and add 150 µL of the master mix to each well to initiate the reactions.
-
-
Reaction Incubation:
-
Reseal the reaction block tightly.
-
Place the block on a shaker/incubator set to the desired reaction temperature (e.g., 25 °C) and shake at 600 RPM for the specified time (e.g., 12 hours).
-
-
Reaction Quenching and Workup:
-
Remove the plate from the incubator.
-
Add 200 µL of quenching solution to each well.
-
Add 400 µL of extraction solvent to each well.
-
Reseal and shake vigorously for 5 minutes to extract the product.
-
Allow the layers to separate (centrifugation may be required).
-
-
Sample Preparation for Analysis:
-
Carefully transfer 100 µL of the organic layer from each well of the reaction block to a corresponding well in a 96-well HPLC plate.
-
Dilute each sample with an appropriate solvent (e.g., HPLC mobile phase) if necessary.
-
-
Data Acquisition (Chiral HPLC):
-
Analyze each sample using a pre-validated chiral HPLC method. The method should be capable of separating the two product enantiomers and the internal standard.
-
The autosampler will inject from each well of the HPLC plate sequentially.
-
-
Data Analysis:
-
Calculate the chemical yield in each well by comparing the product peak area to the internal standard peak area.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Compile the yield and ee data for all 96 catalysts. This data serves as the fitness score for each individual in the GA population.
-
Visualizations
References
- 1. Day 32: When Genetic Algorithms Go Wrong: Debugging Poor Performance and Premature Convergence - Chris Woody Woodruff | Fractional Architect [woodruff.dev]
- 2. Notes on Premature Convergence in Genetic Algorithms | Runtux Blog [blog.runtux.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Tips to avoid genetic algorithms premature convergence - MATLAB Answers - MATLAB Central [de.mathworks.com]
- 5. A Genetic Algorithm for Navigating Synthesizable Molecular Spaces [arxiv.org]
- 6. neurosnap.ai [neurosnap.ai]
- 7. arxiv.org [arxiv.org]
- 8. cmap.polytechnique.fr [cmap.polytechnique.fr]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic accessibility scoring and its application to the high-throughput design of energetic molecules - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. lcc.uma.es [lcc.uma.es]
- 12. Determining best practices for using genetic algorithms in molecular discovery [ouci.dntb.gov.ua]
- 13. Determining best practices for using genetic algorithms in molecular discovery (Journal Article) | OSTI.GOV [osti.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Chiral HPLC Method Development for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis, purification, and quality control of chiral molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering robust and reliable separation of enantiomers.[1] This guide provides a comparative overview of common chiral HPLC methods, supported by experimental data, to aid in method selection and development.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and success in resolving a vast array of chiral compounds.[2][3] The performance of several common polysaccharide-based columns for the separation of different analytes is summarized below.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rₛ) |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Propranolol | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | 4.71 | 5.26 | 1.12 | 1.75[4] |
| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Fluoxetine | Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v) | - | - | - | >1.5[2] |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Fluoxetine | Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v) | - | - | - | >1.5[2] |
| Chiralpak AD-H | BINOL | n-Hexane / Isopropanol (98:2) | - | - | - | 1.73[1] |
| Whelk-O 1 | Naproxen | Hexane / Isopropanol / Acetic Acid (80:20:0.5) | - | - | 2.1 | -[5] |
| Whelk-O 1 | Naproxen | Methanol / 0.1% Phosphate (60:40) | - | - | 1.7 | -[5] |
Note: '-' indicates data not explicitly provided in the cited sources.
Experimental Workflow for Chiral Method Development
A systematic approach to method development is crucial for achieving optimal enantiomeric separation.[3] The following diagram illustrates a typical workflow for developing a chiral HPLC method.
Detailed Experimental Protocols
Reproducible experimental methods are fundamental to successful chiral separations.[2] The following protocols provide a starting point for method development.
Protocol 1: General Screening for a Novel Chiral Compound[3]
This protocol outlines a screening strategy for a new chiral analyte.
-
Sample Preparation:
-
Initial Column and Mobile Phase Screening:
-
Columns: Screen on at least two different polysaccharide-based columns, such as a cellulose-based (e.g., Chiralcel OD-H) and an amylose-based (e.g., Chiralpak AD-H) column.[3]
-
Mobile Phases:
-
Normal Phase: Start with n-Hexane/Isopropanol (IPA) and n-Hexane/Ethanol (EtOH) mixtures, for example, in a 90:10 (v/v) ratio.[3][5] For basic compounds, add 0.1% (v/v) diethylamine (DEA); for acidic compounds, add 0.1% (v/v) trifluoroacetic acid (TFA).[5]
-
Reversed Phase: Use mobile phases consisting of an aqueous buffer (e.g., phosphate buffer at pH 2.0) mixed with acetonitrile or methanol.[5]
-
-
-
Initial HPLC Conditions:
Protocol 2: Separation of Propranolol Enantiomers[4]
This protocol details the enantiomeric separation of propranolol using a polysaccharide-based CSP.
-
Materials:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
Standard HPLC system with a UV detector
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to a final concentration of 0.5 mg/mL. Prepare a separate standard for the (S)-(-)-enantiomer in the same manner.
-
-
HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Data Analysis: Calculation of Enantiomeric Excess
Once the enantiomers are separated, the enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers in the chromatogram.[1][4]
Formula for Enantiomeric Excess:
e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
It is important to ensure proper peak integration, as default instrument parameters can lead to significant errors, while properly set integration values can yield high accuracy and reproducibility.[6]
Concluding Remarks
Chiral HPLC is an indispensable tool for the determination of enantiomeric excess in the pharmaceutical and chemical industries.[2] A systematic method development approach, involving the screening of different chiral stationary phases and mobile phases, is key to achieving successful and reliable separations. Polysaccharide-based CSPs offer broad applicability and are an excellent starting point for most chiral separation challenges.[2][3] The protocols and data presented in this guide serve as a valuable resource for researchers to develop robust and accurate chiral HPLC methods for their specific applications.
References
A Comparative Guide to (R)- vs. (S)-Pyrrolidine-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Pyrrolidine-based chiral auxiliaries, derived from the readily available and inexpensive amino acid proline, have established themselves as powerful tools for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative overview of the performance of (R)- and (S)-pyrrolidine-based chiral auxiliaries, supported by experimental data, to aid researchers in the strategic selection of the appropriate auxiliary for their synthetic goals.
The fundamental principle underpinning the use of these enantiomeric auxiliaries is their enantiocomplementary nature . When a prochiral substrate is coupled to an (R)-pyrrolidine auxiliary, it will generate a product with a specific stereochemistry. Conversely, employing the corresponding (S)-pyrrolidine auxiliary under identical reaction conditions will lead to the formation of the opposite enantiomer of the product. This predictable control over the absolute stereochemistry of the newly formed chiral center makes these auxiliaries invaluable in target-oriented synthesis.
Performance in Key Asymmetric Reactions
The efficacy of (R)- and (S)-pyrrolidine-based chiral auxiliaries is demonstrated across a range of crucial asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions. The choice of the auxiliary's stereochemistry directly dictates the chirality of the final product, often with high levels of diastereoselectivity and enantioselectivity.
Asymmetric Alkylation: The SAMP/RAMP Hydrazone Method
One of the most well-established applications of pyrrolidine-based auxiliaries is the asymmetric alkylation of ketones and aldehydes via the SAMP and RAMP hydrazone method. SAMP, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine, and its enantiomer RAMP, (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine, are derived from (S)- and (R)-proline, respectively.[1][2] This method proceeds through the formation of a chiral hydrazone, which is then deprotonated to form a rigid lithium azaenolate. The chelated structure of this intermediate effectively shields one face of the molecule, directing the approach of an electrophile to the opposite face and thus ensuring high stereoselectivity.[1]
Table 1: Asymmetric Alkylation of Cyclohexanone using SAMP and RAMP
| Auxiliary | Electrophile | Product Configuration | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| (S)-SAMP | Iodomethane | (R)-2-Methylcyclohexanone | 75-85 | ≥95 | ≥95 |
| (R)-RAMP | Iodomethane | (S)-2-Methylcyclohexanone | 75-85 | ≥95 | ≥95 |
| (S)-SAMP | Iodoethane | (R)-2-Ethylcyclohexanone | 78-88 | ≥96 | ≥96 |
| (R)-RAMP | Iodoethane | (S)-2-Ethylcyclohexanone | 78-88 | ≥96 | ≥96 |
| (S)-SAMP | Benzyl bromide | (R)-2-Benzylcyclohexanone | 80-90 | ≥98 | ≥98 |
| (R)-RAMP | Benzyl bromide | (S)-2-Benzylcyclohexanone | 80-90 | ≥98 | ≥98 |
Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary based on specific reaction conditions.
Asymmetric Aldol Reactions with Prolinol-Derived Amides
Amides derived from (R)- and (S)-prolinol are highly effective chiral auxiliaries for diastereoselective aldol reactions.[1] The reaction proceeds through the formation of a metal enolate, which then reacts with an aldehyde via a rigid, chair-like six-membered transition state.[1] The stereochemistry of the prolinol backbone dictates the facial selectivity of the reaction, leading to the formation of either syn- or anti-aldol products with high stereocontrol.
Table 2: Asymmetric Aldol Reaction of Propionyl Imide with Benzaldehyde
| Auxiliary | Product Diastereomer | Yield (%) | Diastereomeric Ratio (syn:anti) |
| N-Propionyl-(S)-prolinol | syn | 80-90 | >95:5 |
| N-Propionyl-(R)-prolinol | syn | 80-90 | >95:5 |
Note: The use of the (R)- or (S)-auxiliary determines the absolute configuration of the syn-aldol product.
Asymmetric Diels-Alder Reactions
N-Acryloyl derivatives of pyrrolidine auxiliaries serve as effective chiral dienophiles in asymmetric Diels-Alder reactions. The pyrrolidine auxiliary shields one face of the dienophile, directing the approach of the diene to the less sterically hindered face. This results in the formation of cycloaddition products with high diastereoselectivity.
Table 3: Asymmetric Diels-Alder Reaction with N-Acryloyl Pyrrolidine Auxiliaries
| Auxiliary | Diene | Product Configuration | Yield (%) | Diastereomeric Excess (de, %) |
| N-Acryloyl-(S)-2-(methoxymethyl)pyrrolidine | Cyclopentadiene | endo | 85-95 | >90 |
| N-Acryloyl-(R)-2-(methoxymethyl)pyrrolidine | Cyclopentadiene | endo | 85-95 | >90 |
Note: The choice of (R)- or (S)-auxiliary determines the absolute stereochemistry of the endo-product.
Experimental Protocols
General Experimental Protocol for Asymmetric Alkylation via the SAMP/RAMP Hydrazone Method
-
Hydrazone Formation: To a solution of the ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF), add SAMP or RAMP (1.1 eq). The mixture is stirred at room temperature, typically overnight, until the formation of the hydrazone is complete (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure.
-
Deprotonation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium diisopropylamide (LDA) (1.2 eq) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
Alkylation: The electrophile (e.g., alkyl halide) (1.3 eq) is added to the azaenolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The chiral auxiliary can be cleaved from the alkylated hydrazone by ozonolysis or acidic hydrolysis to yield the enantioenriched ketone or aldehyde. The water-soluble auxiliary can often be recovered from the aqueous phase.[1]
General Experimental Protocol for Asymmetric Aldol Reaction with a Prolinol-Derived Amide
-
Amide Formation: (S)- or (R)-prolinol (1.0 eq) is acylated with the desired acid chloride or anhydride (1.1 eq) in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to form the chiral amide auxiliary.
-
Enolate Formation: The amide auxiliary is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as LDA or a Grignard reagent (1.1 eq) is added dropwise to generate the corresponding enolate. The solution is stirred at this temperature for 1-2 hours.
-
Aldol Addition: The aldehyde (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).
-
Work-up and Auxiliary Removal: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction to afford the chiral β-hydroxy carbonyl compound.[1]
Visualizing the Principles of Stereocontrol
The following diagrams illustrate the key concepts behind the use of (R)- and (S)-pyrrolidine-based chiral auxiliaries in asymmetric synthesis.
References
Analytical Validation of (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical methodologies for the validation of its purity, supported by experimental protocols and illustrative data based on best practices for similar compounds.
Key Analytical Techniques for Purity and Enantiomeric Excess Determination
The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each technique offers distinct advantages and is suited for specific aspects of purity analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Chiral HPLC, employing a chiral stationary phase (CSP), is the gold standard for determining enantiomeric purity.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it is a robust method for assessing overall chemical purity. For chiral analysis of amines like the target compound, derivatization is often required to improve volatility and achieve separation on a chiral column.
Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as whether chemical or enantiomeric purity is being assessed.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with FID |
| Primary Application | Determination of enantiomeric purity (enantiomeric excess, ee%) | Determination of overall chemical purity (% area) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of volatile compounds based on their boiling points and interaction with the column. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Often requires derivatization to increase volatility for chiral analysis. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and UV or PDA detector. | Gas chromatograph with a capillary column, injector, and Flame Ionization Detector (FID). |
| Advantages | - Direct analysis of enantiomers- High accuracy and precision for ee% determination | - High resolution for volatile compounds- Robust and reliable for purity assessment |
| Limitations | - Can be more expensive due to specialized columns- Method development can be complex | - Not suitable for non-volatile or thermally labile compounds- Derivatization adds a step |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound.
Chiral HPLC Method for Enantiomeric Purity
This method is designed for the direct separation of the (r) and (s) enantiomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-FID Method for Chemical Purity
This method is suitable for determining the overall purity by separating the main component from any volatile impurities.
-
Instrumentation: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Illustrative Analytical Method Validation Data
The following tables summarize typical validation parameters for the described analytical methods. This data is illustrative and based on established performance for structurally similar chiral amines and pyrrolidine derivatives. Actual validation results may vary.
Table 1: Chiral HPLC Method Validation (Illustrative Data)
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) | Reportable | 0.01% |
| Limit of Quantitation (LOQ) | Reportable | 0.03% |
| Specificity | No interference from blank/placebo | No interference observed |
Table 2: GC-FID Method Validation (Illustrative Data)
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.5% |
| - Intermediate Precision | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Reportable | 0.02% |
| Limit of Quantitation (LOQ) | Reportable | 0.06% |
| Specificity | No interference from blank | No interference observed |
Potential Impurities and Degradation Products
Understanding potential impurities is crucial for developing a robust, stability-indicating analytical method. For this compound, potential impurities can arise from the synthesis process or degradation.
Process-Related Impurities:
-
Starting materials: Unreacted starting materials used in the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
(s)-enantiomer: The undesired enantiomer.
Degradation Products:
Forced degradation studies are performed to identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light. The N-Cbz (benzyloxycarbonyl) protecting group is known to be susceptible to certain conditions.
-
Acid/Base Hydrolysis: Cleavage of the carbamate bond.
-
Oxidation: Oxidation of the pyrrolidine ring or benzyl group.
-
Thermal Degradation: Decomposition at elevated temperatures.
Visualizing Experimental Workflows
Clear workflows are essential for understanding and implementing analytical procedures.
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Caption: Workflow for chemical purity determination by GC-FID.
Caption: Logical flow for analytical method validation.
Conclusion
The analytical validation of this compound purity requires a multi-faceted approach. Chiral HPLC is the preferred method for determining enantiomeric excess due to its accuracy and direct measurement capabilities. GC-FID serves as a robust alternative for assessing overall chemical purity. The provided experimental protocols and illustrative validation data offer a solid foundation for researchers to establish and validate their own analytical methods, ensuring the quality and consistency of this critical pharmaceutical intermediate.
Comparison of different chiral ligands for asymmetric epoxidation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to chiral epoxides that are versatile building blocks for the synthesis of pharmaceuticals and other complex molecules. The success of this reaction hinges on the choice of the chiral ligand, which governs the enantioselectivity of the epoxidation. This guide presents an objective comparison of three widely used classes of chiral ligands for asymmetric epoxidation: Salen-based ligands (Jacobsen-Katsuki epoxidation), tartrate-derived ligands (Sharpless epoxidation), and fructose-derived organocatalysts (Shi epoxidation). The performance of these ligands is compared using experimental data for various substrates, and detailed experimental protocols are provided.
Performance Comparison of Chiral Ligands
The enantioselectivity and yield of asymmetric epoxidation are highly dependent on the substrate, the chiral ligand, and the reaction conditions. The following tables summarize the performance of representative chiral ligands in the asymmetric epoxidation of several common olefin substrates.
Table 1: Asymmetric Epoxidation of Styrene
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | -78 | - | 86 |
| Proline-derived C1-symmetric Salen-Ti(OiPr)₄ | H₂O₂ | - | - | 96-98 (S) |
| Shi Catalyst (Fructose-derived) | Oxone | - | - | 71-85 (R) |
| Modified Shi Catalyst (Carbocyclic oxazolidinone-containing) | Oxone | -10 | 63 | 90 (R) |
Table 2: Asymmetric Epoxidation of Indene
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | Buffered Bleach | RT | 95 | 96[1] |
| (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | NaOCl | - | 90 | 85-88[2] |
Table 3: Asymmetric Epoxidation of Geraniol (Allylic Alcohol)
| Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| Ti(O-i-Pr)₄ / L-(+)-DET (Sharpless Epoxidation) | TBHP | -20 | - | 82 |
| Ti(O-i-Pr)₄ / L-(+)-DET (Sharpless Epoxidation) | TBHP | - | - | 83.5 |
Experimental Protocols
Detailed methodologies for the three major asymmetric epoxidation reactions are provided below. These protocols are representative examples and may require optimization for different substrates.
Jacobsen-Katsuki Asymmetric Epoxidation of Indene
This protocol is a general procedure for the epoxidation of indene using Jacobsen's catalyst.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Buffered bleach (commercial bleach buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)
-
4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) (optional axial ligand)[2]
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (e.g., <1 mol%).[2]
-
If using an axial ligand, add 4-(3-phenylpropyl)pyridine N-oxide.[2]
-
Add dichloromethane as the solvent.
-
Add indene to the solution.
-
Cool the mixture in an ice-water bath.
-
Add the buffered bleach solution dropwise while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic phase.
-
Wash the organic phase twice with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography.
Sharpless Asymmetric Epoxidation of Geraniol
This protocol describes the catalytic asymmetric epoxidation of the allylic alcohol geraniol.[3]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure: [3]
-
To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.[3]
-
Add anhydrous dichloromethane and cool the flask to -20 °C.[3]
-
To the cooled suspension, add D-(-)-DIPT followed by Ti(Oi-Pr)₄ via syringe.[3]
-
Stir the mixture for 30 minutes at -20 °C.[3]
-
Add geraniol to the reaction mixture.[3]
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution dropwise over 10-15 minutes, maintaining the internal temperature below -10 °C.[3]
-
Stir the reaction mixture at -20 °C and monitor by TLC.[3]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.[3]
-
Stir vigorously for 1 hour, then separate the organic layer.[3]
-
Extract the aqueous layer with diethyl ether.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Shi Asymmetric Epoxidation
This protocol provides a general procedure for the Shi epoxidation using a fructose-derived ketone catalyst.
Materials:
-
Olefin substrate
-
Shi catalyst (fructose-derived ketone)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Aqueous solution of potassium carbonate (K₂CO₃)
-
Oxone (potassium peroxymonosulfate)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the olefin substrate and the Shi catalyst in a mixture of acetonitrile and dimethoxymethane at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Oxone and K₂CO₃ in water.
-
Add the aqueous Oxone/K₂CO₃ solution to the reaction mixture dropwise over a period of time, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Add water and ethyl acetate to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for asymmetric epoxidation.
Caption: A generalized workflow for asymmetric epoxidation reactions.
References
A Comparative Guide: Rhodium vs. Palladium Catalysts in Hydroarylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of a C-H bond of an arene across a carbon-carbon multiple bond, known as hydroarylation, is a powerful and atom-economical method for the synthesis of complex organic molecules. This reaction is pivotal in the development of pharmaceuticals and functional materials. The choice of catalyst is critical to the success of a hydroarylation reaction, with rhodium and palladium complexes being two of the most effective and widely studied catalysts. This guide provides an objective comparison of the performance of rhodium and palladium catalysts in hydroarylation, supported by experimental data, to aid researchers in catalyst selection and methods development.
Performance Comparison of Rhodium and Palladium Catalysts
The selection of either a rhodium or a palladium catalyst for a hydroarylation reaction is dictated by several factors, including the nature of the substrates, the desired selectivity, and the required reaction conditions. While both metals are effective, they exhibit distinct advantages and disadvantages in terms of reactivity, selectivity, and substrate scope.
General Trends:
-
Rhodium catalysts , particularly those in the +1 and +3 oxidation states, are well-known for their ability to catalyze the hydroarylation of both alkenes and alkynes.[1][2][3][4] They often operate via a C-H activation mechanism and can exhibit high regioselectivity, which is frequently controlled by directing groups on the aromatic substrate.[4]
-
Palladium catalysts , typically in the 0 and +2 oxidation states, are also highly effective for hydroarylation reactions and are particularly noted for their versatility in cross-coupling reactions.[5][6][7] Palladium-catalyzed hydroarylations can proceed through various mechanisms, including Heck-type pathways, and can be achieved with a broad range of arylating agents, such as arylboronic acids and arenediazonium salts.[5][8]
Quantitative Performance Data
The following tables summarize the performance of selected rhodium and palladium catalysts in the hydroarylation of alkynes and alkenes. It is important to note that the data is compiled from different studies and the reaction conditions are not identical, which should be taken into consideration when making direct comparisons.
Table 1: Performance in the Hydroarylation of Internal Alkynes
| Catalyst System | Alkyne Substrate | Arene Substrate | Product Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ref. |
| Rhodium | |||||||
| --INVALID-LINK--₂ / AgSbF₆ | Diphenylacetylene | N-phenyl-1,2,3-benzotriazole | 95 | 2.5 / 5 | 80 | 12 | [3][9] |
| --INVALID-LINK--₂ / AgSbF₆ | 1-Phenyl-1-propyne | N-phenyl-1,2,3-benzotriazole | 88 | 2.5 / 5 | 80 | 12 | [3][9] |
| Palladium | |||||||
| Pd(OAc)₂ / P(Cy)₃ | 1,4-Diphenyl-1,3-butadiyne | 4-Methoxyphenylboronic acid | 92 | 5 / 10 | 80 | 12 | [10] |
| PdCl₂(PPh₃)₂ / K₂CO₃ | N-propargylbenzamide | Phenylboronic acid | 85 | 5 | 80 | 12 | [11] |
Table 2: Performance in the Hydroarylation of Alkenes
| Catalyst System | Alkene Substrate | Arylating Agent | Product Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ref. |
| Rhodium | |||||||
| [Rh(cod)₂]BF₄ / (S)-BINAP | β-Trifluoromethyl enone | Phenylboronic acid | 96 | 5 / 6 | Reflux | 3 | [12] |
| [RhCp*Cl₂]₂ / AgSbF₆ | 7-Oxabenzonorbornadiene | S-phenylsulfoximine | 98 | 2.5 / 10 | 60 | 16 | [4] |
| Palladium | |||||||
| Pd(OAc)₂ / (-)-Sparteine | 1,3-Butadiene | Phenylboronic ester | 85 | 5 / 20 | 60 | 24 | [7][13] |
| [Pd(cinnamyl)Cl]₂ / BrettPhos | Styrene | 4-Bromotoluene | 95 | 0.5 / 1.1 | 45 | 40 | [14] |
Experimental Protocols
Below are generalized experimental protocols for rhodium- and palladium-catalyzed hydroarylation reactions. These are intended as a starting point, and specific conditions should be optimized for each reaction.
General Procedure for Rhodium-Catalyzed Hydroarylation of Alkynes
To an oven-dried screw-cap vial is added the rhodium catalyst precursor (e.g., --INVALID-LINK--₂, 2.5 mol%), a silver salt additive (e.g., AgSbF₆, 5 mol%), the arene (1.0 equiv), the alkyne (1.2 equiv), and a suitable solvent (e.g., 1,2-dichloroethane). The vial is sealed and the mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[3][9]
General Procedure for Palladium-Catalyzed Hydroarylation of Alkenes with Arylboronic Acids
In a glovebox, an oven-dried vial is charged with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), the arylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). The vial is sealed and removed from the glovebox. The alkene (1.0 equiv) and a solvent (e.g., dioxane/water mixture) are then added via syringe. The reaction mixture is stirred vigorously at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 12-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[8]
Mechanistic Overview and Workflow
The catalytic cycles for rhodium- and palladium-catalyzed hydroarylation, while both achieving the same net transformation, proceed through different key intermediates and elementary steps. The diagrams below illustrate a generalized catalytic cycle for each metal and a typical experimental workflow for catalyst evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed intermolecular hydroarylation of internal alkynes with N-1-phenylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroarylations of heterobicyclic alkenes through rhodium-catalyzed directed C-H functionalizations of S-aryl sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed hydroarylation of alkynes with arenediazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Rhodium-catalyzed intermolecular hydroarylation of internal alkynes with N-1-phenylbenzotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed hydroarylation of 1,3-diynes with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium(I)-catalyzed 1,4-conjugate arylation toward β-fluoroalkylated electron-deficient alkenes: a new entry to a construction of a tertiary carbon center possessing a fluoroalkyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed hydroarylation of 1,3-dienes with boronic esters via reductive formation of pi-allyl palladium intermediates under oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Determining the Chiral Purity of (S)-1-Boc-2-(aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of (S)-1-Boc-2-(aminomethyl)pyrrolidine, a key chiral building block in the synthesis of numerous pharmaceuticals, is paramount to the efficacy and safety of the final active pharmaceutical ingredient. Accurate determination of its enantiomeric purity is a critical step in both process development and quality control. This guide provides an objective comparison of the primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Capillary Electrophoresis (CE).
At a Glance: Comparison of Analytical Techniques
The selection of an optimal method for determining the enantiomeric excess (ee) of (S)-1-Boc-2-(aminomethyl)pyrrolidine is contingent on several factors, including sample volatility, thermal stability, required sensitivity, and available instrumentation. Chromatographic techniques are the most reliable and widely used for this purpose.[1][2]
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase in a gaseous mobile phase.[3] | Direct or indirect separation of enantiomers based on differential interaction with a chiral stationary phase in a liquid mobile phase.[4] | Separation of enantiomers in a capillary based on differential migration in an electric field, facilitated by a chiral selector in the buffer. |
| Sample Preparation | Often requires derivatization to increase volatility and improve separation.[1] | Minimal for direct analysis; derivatization required for indirect analysis.[4] | Dissolution in a suitable buffer containing a chiral selector. |
| Typical Throughput | Moderate to High | High | High |
| Resolution | High | High | Very High |
| Sensitivity | High (especially with MS detection) | Moderate to High (UV or MS detection) | High (low sample volume required) |
| Versatility | Limited to volatile and thermally stable compounds.[3] | Broadly applicable to a wide range of compounds.[3] | Suitable for a wide range of charged or chargeable molecules. |
| Development Cost | Moderate | Moderate to High | Low to Moderate |
| Commonly Reported ee | ≥97.5% for commercially available (S)-1-Boc-2-(aminomethyl)pyrrolidine.[1] | >99% achievable for similar pyrrolidine derivatives.[5] | High resolution suggests >99% is achievable. |
Experimental Methodologies
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. For chiral amines like (S)-1-Boc-2-(aminomethyl)pyrrolidine, derivatization is typically necessary to improve volatility and achieve enantiomeric separation.[2] A common strategy involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column, or more commonly, enhancing separation on a chiral stationary phase.[1]
This protocol is adapted from a method used for a similar N-Boc-pyrrolidine derivative.[1]
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the (S)-1-Boc-2-(aminomethyl)pyrrolidine sample in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) in a reaction vial.
-
Add a suitable chiral derivatizing agent, for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in a slight molar excess.
-
Add an equivalent of a non-chiral tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC.
-
Quench the reaction by adding a small amount of a nucleophile like N,N-dimethylethylenediamine.
-
Wash the organic layer with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.
-
The resulting solution containing the diastereomeric amides can be directly analyzed by GC.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A standard achiral capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
-
Data Analysis:
-
Inject a sample of the derivatized racemic 1-Boc-2-(aminomethyl)pyrrolidine to determine the retention times of the two diastereomers.
-
Inject the derivatized sample of (S)-1-Boc-2-(aminomethyl)pyrrolidine.
-
Integrate the peak areas of the two diastereomer peaks.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Caption: Workflow for chiral purity determination by GC with derivatization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and common method for enantiomeric excess determination. It can be performed directly, by separating the enantiomers on a chiral stationary phase (CSP), or indirectly, similar to GC, by forming diastereomers and separating them on a standard achiral column.[4]
This protocol is based on methods for structurally similar compounds.[4]
-
Sample Preparation:
-
Prepare a stock solution of the (S)-1-Boc-2-(aminomethyl)pyrrolidine sample in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 1-Boc-2-(aminomethyl)pyrrolidine at the same concentration to identify the retention times of both enantiomers.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine modifier like triethylamine (0.2%) to improve peak shape. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength, such as 210 nm, as the Boc-protected amine lacks a strong chromophore.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample of (S)-1-Boc-2-(aminomethyl)pyrrolidine.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the % ee as described for the GC method.
-
Caption: Workflow for direct chiral purity determination by HPLC.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis offers very high separation efficiency and requires minimal sample and solvent consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE). For basic compounds like (S)-1-Boc-2-(aminomethyl)pyrrolidine, cyclodextrins and their derivatives are commonly used as chiral selectors.
-
Sample and Buffer Preparation:
-
Prepare a background electrolyte (BGE) solution, for example, a 50 mM phosphate buffer at a specific pH (e.g., pH 2.5 for a protonated amine).
-
Dissolve a chiral selector, such as a derivatized cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), in the BGE at an optimized concentration (e.g., 10-20 mM).
-
Dissolve the (S)-1-Boc-2-(aminomethyl)pyrrolidine sample in the BGE or water at a concentration of approximately 0.5-1 mg/mL.
-
-
CE System and Conditions:
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Applied Voltage: 15-25 kV (polarity depending on the charge of the analyte and the direction of the electroosmotic flow).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV at a low wavelength (e.g., 200-210 nm).
-
-
Data Analysis:
-
Analyze a racemic standard to determine the migration times of the two enantiomers.
-
Analyze the (S)-enantiomer sample.
-
Calculate the % ee based on the corrected peak areas of the two enantiomers.
-
Caption: Principle of enantiomeric separation by Chiral Capillary Electrophoresis.
This guide provides a comparative framework for selecting an appropriate analytical method to determine the chiral purity of (S)-1-Boc-2-(aminomethyl)pyrrolidine. For routine quality control, a validated direct chiral HPLC or a derivatization-based chiral GC method is recommended. The choice will ultimately depend on the specific requirements of the laboratory and the desired performance characteristics.
References
A Comparative Guide to Emerging Organocatalysts and Diarylprolinol Silyl Ethers in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative benchmark of new organocatalysts against the well-established diarylprolinol silyl ethers, supported by experimental data and detailed protocols.
Diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts, have long been the gold standard in a variety of organocatalytic transformations, prized for their robustness and high performance.[1][2] However, the quest for novel catalysts with improved activities, broader substrate scopes, and greener profiles is a continuous endeavor in chemical research.[3] This guide focuses on the comparative performance of emerging classes of organocatalysts, such as dipeptides and bifunctional thioureas, against diarylprolinol silyl ethers in the context of the asymmetric Michael addition reaction—a cornerstone of carbon-carbon bond formation.[4][5][6]
Performance Benchmark: Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes to nitroalkenes serves as a key reaction to evaluate and compare the catalytic prowess of different organocatalysts. The following table summarizes the performance of a representative diarylprolinol silyl ether against a newer dipeptide-based catalyst in this transformation.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Diarylprolinol Silyl Ether | 10 | 24 | 95 | >95:5 | 98 |
| Dipeptide Catalyst (Ile-β-Ala) | 10 | 48 | 85 | 91:9 | 92 |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
To ensure a fair and reproducible comparison, it is crucial to adhere to standardized experimental protocols. The following are representative procedures for the asymmetric Michael addition reaction catalyzed by a diarylprolinol silyl ether and a dipeptide catalyst.
General Procedure for Asymmetric Michael Addition with Diarylprolinol Silyl Ether
To a solution of the diarylprolinol silyl ether catalyst (0.1 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature is added the aldehyde (2.0 mmol). The mixture is stirred for 10 minutes, followed by the addition of the nitroalkene (1.0 mmol). The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition with Dipeptide Catalyst
In a vial, the dipeptide catalyst (0.1 mmol), a co-catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 mmol), and a hydrogen bond donor like thiourea (0.1 mmol) are combined.[5] The aldehyde (2.0 mmol) is then added, and the mixture is stirred for 15 minutes at room temperature. Subsequently, the nitroalkene (1.0 mmol) is added, and the reaction is stirred until completion as monitored by TLC. The product is then isolated and purified using flash column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycles for both diarylprolinol silyl ether and dipeptide-catalyzed Michael additions, as well as a typical experimental workflow for catalyst benchmarking.
References
A Researcher's Guide to Kinetic Studies for Optimizing Organocatalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
The optimization of organocatalytic reactions is a critical step in the development of efficient and selective synthetic methodologies, particularly within the pharmaceutical industry. Kinetic studies provide a powerful lens through which to understand reaction mechanisms, identify rate-limiting steps, and rationally guide the optimization of reaction conditions. This guide offers a comparative overview of kinetic approaches, supported by experimental data and detailed protocols, to aid researchers in harnessing the power of kinetics for the advancement of organocatalysis.
Comparison of Kinetic Parameters in Organocatalytic Reactions
Case Study 1: Proline-Catalyzed Aldol Reaction
The proline-catalyzed aldol reaction is a cornerstone of organocatalysis. Kinetic studies have been instrumental in elucidating its complex mechanism, including the roles of catalyst concentration, water, and substrate structure.[1][2][3]
Table 1: Influence of Proline Concentration on Reaction Yield and Enantioselectivity
| [Proline] (M) | [Acetone] (M) | [Aldehyde] (M) | [Water] (M) | Predicted Yield (%) | Predicted ee (%) | Experimental Yield (%) | Experimental ee (%) |
| 0.005 | 2.25 | 0.1 | 0.6 | 89.4 | 68 | 68 | 76 |
Data derived from a quantum chemistry-based kinetic model.[1]
This data highlights that a low concentration of proline (0.005 M) is predicted to be optimal for both yield and enantiomeric excess (%ee).[1] It has been proposed that at low concentrations, the reaction pathway involving a single proline molecule is dominant, while at higher concentrations, pathways involving a second proline molecule can contribute, sometimes negatively impacting enantioselectivity.[1]
Case Study 2: Thiourea-Catalyzed Michael Addition
Bifunctional thiourea catalysts are highly effective for enantioselective Michael additions. Kinetic isotope effect (KIE) studies, combined with DFT calculations, have been pivotal in confirming the rate-determining step of this reaction.[4]
Table 2: Comparison of Experimental and Calculated Kinetic Isotope Effects (KIEs)
| Position | Experimental 13C KIE | Calculated 13C KIE |
| Malonate Cα | 1.042 ± 0.003 | 1.040 |
| Nitrostyrene Cβ | 1.022 ± 0.004 | 1.020 |
Data for the Michael addition of diethyl malonate to trans-β-nitrostyrene.[4]
The large primary 13C KIEs observed at both bond-forming carbons strongly support that the carbon-carbon bond formation is the rate-determining step in the catalytic cycle.[4] This mechanistic insight is crucial for the rational design of more active and selective thiourea catalysts.
Experimental Protocols for Kinetic Analysis
Detailed and reproducible experimental protocols are the foundation of reliable kinetic studies. The following outlines a general methodology for Reaction Progress Kinetic Analysis (RPKA), a powerful technique for rapidly obtaining kinetic data under synthetically relevant conditions.[5][6]
Protocol: Reaction Progress Kinetic Analysis (RPKA)
1. Objective: To determine the reaction rate's dependence on the concentrations of reactants and catalyst, and to identify any catalyst deactivation or product inhibition.
2. Materials & Equipment:
-
Reactants, catalyst, and solvent of high purity.
-
Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis).
-
Reaction vessel with precise temperature control (e.g., jacketed reactor with a circulator).
-
In-situ monitoring equipment (e.g., FT-IR, NMR) or a means for rapid sampling (e.g., syringe).
-
Analytical instrument for quantifying reactants and products (e.g., HPLC, GC, NMR).
3. Procedure:
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add the solvent, substrates, and internal standard.
-
Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding the catalyst. Start data acquisition immediately.
-
-
Data Collection:
-
Monitor the concentrations of reactants and products over time. This can be done continuously with in-situ probes or by taking aliquots at regular intervals.[5]
-
For aliquot analysis, quench the reaction in the aliquot immediately (e.g., by dilution or addition of a quenching agent) to prevent further conversion.
-
Analyze the aliquots using a pre-calibrated HPLC or GC method to determine the concentrations of all relevant species.
-
-
Data Analysis:
-
Plot the concentration of a reactant or product versus time to obtain the reaction progress curve.
-
Calculate the reaction rate at various points along the curve by determining the slope of the tangent.
-
Use graphical methods or specialized software to determine the reaction order with respect to each component. This often involves "same excess" and "different excess" experiments to isolate the kinetic influence of each species.[6][7]
-
Visualizing Kinetic Study Workflows
Understanding the logical flow of a kinetic investigation is crucial for its successful implementation. The following diagrams, generated using Graphviz, illustrate the workflow for a typical kinetic study aimed at reaction optimization.
Caption: A typical workflow for kinetic analysis.
This diagram illustrates the iterative process of kinetic analysis, from initial hypothesis to experimental validation of optimized conditions.
Caption: Deriving a mechanism from kinetic data.
This diagram shows the logical steps involved in using experimental kinetic data to derive and validate a reaction mechanism. By comparing the experimentally determined rate law with the one derived from a proposed mechanism, researchers can gain confidence in their mechanistic understanding.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
Safety Operating Guide
Personal protective equipment for handling (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. While a comprehensive Safety Data Sheet (SDS) with quantitative exposure limits for this specific enantiomer is not publicly available, the following guidelines are based on the known hazards of the racemate, closely related pyrrolidine derivatives, and the parent compound, pyrrolidine.
Hazard Overview:
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The parent compound, pyrrolidine, is a flammable liquid that can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and may form explosive mixtures with air. Therefore, handling this compound requires stringent adherence to safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact which can cause irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of vapors that may cause respiratory irritation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
Preparation:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.
-
Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, as the parent compound is flammable.[2]
-
Safe Transfer: Use appropriate tools and techniques to minimize the generation of aerosols or vapors.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Conditions: Store in a cool, dry place away from direct sunlight and sources of ignition.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow Diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
